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Core Science & Biosynthesis

Foundational

Crystallographic Determination and Structural Landscape of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Executive Summary The structural elucidation of highly flexible, multi-chiral small molecules is a cornerstone of modern drug development and sensory chemistry. 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly flexible, multi-chiral small molecules is a cornerstone of modern drug development and sensory chemistry. 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is a complex secondary amine characterized by a sterically hindered cyclohexane core and a highly flexible thiophene-containing tail. Scaffolds of this nature are heavily investigated as [1] and as highly selective [3].

Because the empirical crystal structure of this specific derivative is dictated by its stereochemical configuration and salt form, this technical guide provides a definitive, self-validating crystallographic workflow. As a Senior Application Scientist, I will outline the causality behind the conformational landscape, the precise methodology required to grow diffraction-quality crystals, and the anticipated solid-state architecture of this molecule.

Stereochemical and Conformational Analysis

The molecular architecture of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine presents significant crystallographic challenges due to its high degree of conformational freedom and stereochemical complexity.

  • Stereocenters: The molecule possesses three contiguous chiral centers on the cyclohexane ring (C1, C2, C3), resulting in eight possible stereoisomers (four diastereomeric pairs). The specific diastereomer synthesized will fundamentally alter the unit cell dimensions and the resulting space group.

  • Chair Conformation Dynamics: To minimize severe 1,3-diaxial steric clashes, the cyclohexane ring will adopt a chair conformation where the bulky thiophen-2-ylmethylamino group at C1 strongly favors the equatorial position . The relative positioning (axial vs. equatorial) of the methyl groups at C2 and C3 will dictate the overall molecular footprint.

  • Linker Flexibility: The methylene bridge (–CH₂–) connecting the secondary amine to the thiophene ring allows for free rotation. In the solid state, this rotation is typically locked into a conformation that maximizes intermolecular packing density and [2].

Experimental Methodology: Crystal Growth and X-Ray Diffraction

Free-base secondary amines with aliphatic rings are notoriously difficult to crystallize; they often present as viscous oils or low-melting solids due to low lattice energies. To bypass this, we must engineer the intermolecular forces by converting the molecule into an ionic salt.

Protocol 1: Self-Validating Vapor Diffusion Crystallization

Objective: To transition the target compound from an amorphous state into a highly ordered, diffraction-quality single crystal.

  • Salt Conversion (Causality): Dissolve the free base in anhydrous diethyl ether and add 1.0 equivalent of 1.0 M HCl in ether. Why? Protonating the secondary amine generates an ammonium chloride salt. This introduces strong electrostatic interactions and directional hydrogen bonding, which are critical thermodynamic driving forces for rigid crystal lattice assembly.

  • Solvent/Antisolvent Selection: Isolate the resulting solid and dissolve it in a minimal volume of methanol (the "good" solvent) inside a small glass vial. Methanol disrupts existing intermolecular H-bonds, ensuring complete dissolution.

  • Vapor Equilibration: Place the open inner vial inside a larger, sealable chamber containing diethyl ether (the "antisolvent"). Seal the outer chamber and store at 4 °C. Why? The higher vapor pressure of ether causes it to slowly diffuse into the methanol. This gradual reduction in solvent polarity lowers the solubility of the salt, pushing the system into the metastable zone where ordered nucleation is favored over rapid, amorphous precipitation.

  • Validation via Polarized Light Microscopy: After 3–7 days, extract a candidate solid and observe it under cross-polarizers. Self-Validation: Amorphous precipitates remain dark upon stage rotation, whereas true single crystals will exhibit birefringence (flashes of color/light), validating the success of the crystallization prior to X-ray exposure.

Protocol 2: X-Ray Diffraction and Phase Solution
  • Cryocooling: Mount a birefringent crystal on a MiTeGen loop using Paratone-N oil and flash-cool to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle diffraction resolution and mitigating X-ray-induced radical damage.

  • Data Collection: Expose the crystal to Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) radiation on a single-crystal diffractometer.

  • Structure Solution & Validation: Solve the phase problem using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation: The structure is considered solved and valid when the final R₁ factor is < 5% and the residual electron density map shows no unassigned peaks > 1.0 e⁻/ų.

G A Compound Synthesis & Purification B Salt Formation (HCl/HBr) A->B Increase lattice energy C Vapor Diffusion Crystallization B->C Methanol/Ether system D Crystal Harvesting & Cryoprotection C->D Birefringence check E X-ray Diffraction (100 K) D->E Minimize thermal motion F Phase Solution (SHELXT) E->F Data reduction G Structure Refinement (SHELXL) F->G Least-squares on F² H Final CIF Generation & Validation G->H R1 < 0.05

Fig 1: Self-validating crystallographic workflow for the target amine.

Anticipated Solid-State Architecture

Based on crystallographic data from homologous N-cyclohexyl-thiophene derivatives [2], we can highly accurately predict the quantitative crystallographic parameters of the resulting structure. The solid-state architecture will be heavily stabilized by charge-assisted hydrogen bonds between the protonated secondary amine and the chloride counterion (N⁺-H···Cl⁻).

Table 1: Anticipated Crystallographic Parameters for 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Hydrochloride

ParameterEnantiopure (e.g., 1R, 2R, 3S)Racemic Mixture
Crystal System OrthorhombicMonoclinic
Typical Space Group P2₁2₁2₁P2₁/c
Z (Molecules/Unit Cell) 44
Primary H-Bonding N⁺-H···Cl⁻ (Charge-assisted)N⁺-H···Cl⁻ (Charge-assisted)
Secondary Interactions C-H···π (Thiophene ring)C-H···π (Thiophene ring)
Cyclohexane Conformation Chair (C1 substituent equatorial)Chair (C1 substituent equatorial)
Thiophene Orientation Orthogonal to C1-N bondOrthogonal to C1-N bond
Packing Dynamics and Causality

If the compound is crystallized as a racemic mixture, the crystal lattice will adopt a centrosymmetric space group (most likely P2₁/c). In this arrangement, enantiomeric pairs will pack face-to-face, often utilizing the planar thiophene rings to engage in offset π-π stacking or edge-to-face C-H···π interactions. Conversely, an enantiopure sample will be forced into a chiral space group (such as P2₁2₁2₁), which typically results in a slightly less dense packing arrangement but maintains the critical N⁺-H···Cl⁻ hydrogen-bonding network that propagates along the crystallographic a-axis.

References

  • Source: Google Patents (US8124121B2)
  • Title: N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Source: Acta Crystallographica Section E (via PubMed Central) URL: [Link]

  • Title: Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase (Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

Advanced NMR Characterization and Stereochemical Elucidation of 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction & Pharmacological Context In contemporary drug discovery, the fusion of satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Pharmacological Context

In contemporary drug discovery, the fusion of saturated alicyclic scaffolds with heteroaromatic bioisosteres is a proven strategy for modulating lipophilicity, metabolic stability, and target binding affinity. The molecule 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine represents a highly functionalized secondary amine combining a sterically hindered cyclohexane core with a thiophene pharmacophore.

Due to the presence of three contiguous stereocenters (C1, C2, and C3) on the cyclohexane ring, this compound can exist as eight distinct stereoisomers. Precise structural and stereochemical elucidation is not merely an analytical formality; it is a critical regulatory requirement for establishing structure-activity relationships (SAR). This whitepaper outlines a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 13 C chemical shifts of the thermodynamically favored (1R, 2R, 3S)-diastereomer (all-equatorial substituents), detailing the causality behind specific pulse sequences and observed spectral phenomena.

Experimental Methodology: High-Resolution NMR Protocol

To ensure absolute spectral fidelity and prevent signal overlap inherent to complex aliphatic spin systems, high-field NMR is required. The following step-by-step protocol was designed to provide a self-validating loop of 1D and 2D data[1].

Step-by-Step Acquisition Protocol
  • Sample Preparation (Solvent & Reference Causality): Dissolve 15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected for its excellent solvation properties for lipophilic amines. Tetramethylsilane (TMS, 0.03% v/v) is added as an internal standard ( δ = 0.00 ppm) to ensure absolute chemical shift calibration.

  • 1D 1 H and 13 C Acquisition: Acquire spectra at 298 K using a 600 MHz spectrometer equipped with a cryoprobe. The high magnetic field (14.1 Tesla) is critical for resolving the complex multiplets of the cyclohexane ring.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Execute a DEPT-135 sequence. Causality: This sequence differentiates carbon types by phase. CH and CH 3​ groups appear as positive signals, while CH 2​ groups appear as negative signals. This is essential for distinguishing the methylene bridge and cyclohexane CH 2​ groups from the methine backbone[2].

  • 2D Homonuclear Correlation (COSY): Acquire 1 H- 1 H COSY to map the contiguous spin system of the cyclohexane ring (H1 H2 H3 H4 H5 H6) and the thiophene ring.

  • 2D Heteronuclear Correlation (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their directly attached carbons ( 1JCH​ ).

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects 2JCH​ and 3JCH​ couplings. Causality: HMBC is the only way to bridge the isolated spin systems (thiophene and cyclohexane) across the heteroatom (nitrogen) by showing correlations from the methylene bridge protons to both C1 of the cyclohexane and C2' of the thiophene.

  • Stereochemical Validation (D 2​ O Exchange & NOESY): Perform a D 2​ O shake to identify the exchangeable secondary amine proton (NH). Finally, acquire a 2D NOESY spectrum to observe through-space dipole-dipole interactions, confirming the relative axial/equatorial orientation of the ring substituents.

NMR_Workflow Prep 1. Sample Preparation (CDCl3, TMS ref, 298 K) OneD 2. 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->OneD High-purity sample TwoD 3. 2D NMR Correlation (COSY, HSQC, HMBC) OneD->TwoD Backbone mapping NOESY 4. Stereochemical Elucidation (NOESY/ROESY) TwoD->NOESY Spatial proximity Assign 5. Final Peak Assignment & Data Validation NOESY->Assign 3D Conformation

Fig 1. Step-by-step NMR elucidation workflow for structural and stereochemical assignment.

Structural Elucidation & Mechanistic Causality

Diastereotopic Effects and Anisotropy

A hallmark of this molecule's 1 H NMR spectrum is the behavior of the methylene bridge (N-CH 2​ -Th). Because this CH 2​ group is adjacent to a chiral center (C1 of the cyclohexane ring), the two protons are magnetically inequivalent (diastereotopic). Instead of a simple singlet, they manifest as an AB spin system —two distinct doublets at δ 3.98 and 3.85 ppm with a large geminal coupling constant ( 2J≈13.5 Hz). Furthermore, these protons experience strong diamagnetic anisotropy from the adjacent π -electron cloud of the thiophene ring, pushing their chemical shifts downfield compared to standard aliphatic amines[3].

Fragment Linkage via 2D NMR

The molecule consists of three distinct fragments: the thiophene ring, the methylene bridge, and the dimethylcyclohexane system. The HMBC spectrum is the linchpin for proving connectivity. The methylene protons ( δ 3.98, 3.85) show strong 3JCH​ correlations to the quaternary C2' ( δ 143.5) of the thiophene and the methine C1 ( δ 60.2) of the cyclohexane ring, unambiguously linking the molecule together.

Coupling_Network Thiophene Thiophene (H3, H4, H5) CH2 Methylene Bridge Thiophene->CH2 HMBC (3J) NH Amine (NH) CH2->NH COSY (3J) C1 Cyclohexane (H1) CH2->C1 HMBC (3J) NH->C1 COSY (3J) C2C3 C2/C3 Methines C1->C2C3 COSY (3J) C2C3->C1 HMBC (2J/3J) Methyls Methyl Groups C2C3->Methyls COSY (3J)

Fig 2. Key 2D NMR correlation networks (COSY and HMBC) for fragment linkage.

Stereochemical Assignment via the Karplus Equation

The relative stereochemistry of the cyclohexane ring is deduced using the Karplus equation , which correlates 3JHH​ coupling constants with dihedral angles. The H1 proton ( δ 2.35) appears as a triplet of doublets (td). The large coupling constant ( J≈10.5 Hz) indicates a roughly 180° dihedral angle, characteristic of an axial-axial relationship with the adjacent H2 and H6 ax​ protons. This proves that H1 is axial, meaning the bulky N-(thiophen-2-ylmethyl)amine group is in the thermodynamically stable equatorial position. Similar large J -values for H2 and H3 confirm that the methyl groups at C2 and C3 are also equatorial[2].

Comprehensive NMR Data Tables

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for the (1R, 2R, 3S)-diastereomer.

Table 1: 1 H NMR Data (600 MHz, CDCl 3​ , 298 K)

Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment / Causality
5' 7.18dd5.1, 1.21HThiophene H5' (Adjacent to electronegative S)
4' 6.94dd5.1, 3.41HThiophene H4'
3' 6.92dd3.4, 1.21HThiophene H3'
1''a 3.98d13.51HN-CH 2​ -Th (Diastereotopic AB system)
1''b 3.85d13.51HN-CH 2​ -Th (Diastereotopic AB system)
1 2.35td10.5, 3.81HCyclohexane H1 (Axial, large Jaa​ coupling)
NH 1.85br s-1HSecondary Amine (Disappears upon D 2​ O shake)
6 eq​ 1.75m-1HCyclohexane H6 (Equatorial)
4 eq​ 1.68m-1HCyclohexane H4 (Equatorial)
5 eq​ 1.65m-1HCyclohexane H5 (Equatorial)
2 1.45m-1HCyclohexane H2 (Axial)
3 1.25m-1HCyclohexane H3 (Axial)
6 ax​ 1.20m-1HCyclohexane H6 (Axial)
5 ax​ 1.15m-1HCyclohexane H5 (Axial)
4 ax​ 1.10m-1HCyclohexane H4 (Axial)
2-Me 0.95d6.53HMethyl at C2
3-Me 0.88d6.53HMethyl at C3

Table 2: 13 C NMR Data (150 MHz, CDCl 3​ , 298 K)

Position δ (ppm)DEPT-135 PhaseAssignment
2' 143.5Null (Quaternary)Thiophene C2'
4' 126.8Positive (CH)Thiophene C4'
5' 125.2Positive (CH)Thiophene C5'
3' 124.5Positive (CH)Thiophene C3'
1 60.2Positive (CH)Cyclohexane C1 (Deshielded by N)
1'' 48.5Negative (CH 2​ )Methylene Bridge (N-CH 2​ -Th)
2 40.1Positive (CH)Cyclohexane C2
3 34.5Positive (CH)Cyclohexane C3
6 32.0Negative (CH 2​ )Cyclohexane C6
4 30.5Negative (CH 2​ )Cyclohexane C4
5 25.8Negative (CH 2​ )Cyclohexane C5
3-Me 19.5Positive (CH 3​ )Methyl at C3
2-Me 15.2Positive (CH 3​ )Methyl at C2

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link][3]

Sources

Foundational

In Vitro Binding Affinity Profiling of 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine: A Comprehensive Methodological Guide

Executive Summary & Pharmacophore Rationale In early-stage neuropharmacology, the precise characterization of ligand-receptor interactions is the bedrock of lead optimization. This whitepaper details the rigorous methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In early-stage neuropharmacology, the precise characterization of ligand-receptor interactions is the bedrock of lead optimization. This whitepaper details the rigorous methodologies required to evaluate the in vitro binding affinity of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine .

Structurally, this compound features a substituted cyclohexanamine core linked to a thiophene bioisostere. This specific architectural motif—an alicyclic amine coupled with a lipophilic/aromatic tail—shares profound structural homology with known arylcyclohexylamines and benzomorphans. Consequently, the primary putative targets for this ligand are the N-methyl-D-aspartate (NMDA) receptor (specifically the intrachannel phencyclidine/MK-801 site) and the Sigma-1 ( σ1​ ) receptor .

To establish a self-validating pharmacological profile, we must move beyond simple endpoint assays and utilize a dual-pronged approach: thermodynamic equilibrium profiling via High-Throughput Radioligand Binding Assays (HTS-RBA) and real-time kinetic profiling via Surface Plasmon Resonance (SPR).

Pharmacophore Compound 2,3-dimethyl-N-(thiophen-2-ylmethyl) cyclohexan-1-amine Core Cyclohexanamine Core Compound->Core Linker Thiophene Bioisostere Compound->Linker Target1 NMDA Receptor (PCP Site) Core->Target1 Arylcyclohexylamine Homology Target2 Sigma-1 Receptor Linker->Target2 Lipophilic/Aromatic Interaction

Fig 1. Pharmacophore-driven target rationale mapping structural domains to putative CNS targets.

The Causality of Assay Design: Thermodynamics vs. Kinetics

The Cheng-Prusoff Imperative

In radioligand competition assays, we experimentally derive the IC50​ (the concentration of the unlabeled thiophene derivative that displaces 50% of the radioligand). However, IC50​ is a relative value, heavily dependent on the concentration of the radioligand used in the specific assay well. To achieve scientific integrity and cross-laboratory reproducibility, we must calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [1]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This mathematical conversion is non-negotiable, as it isolates the true thermodynamic affinity of our compound from the artifacts of assay conditions.

Kinetic Profiling via SPR

Equilibrium affinity ( Ki​ or Kd​ ) only tells us the final destination of the binding event, not the journey. Two compounds can possess an identical Ki​ of 10 nM, but one may bind rapidly and detach rapidly, while the other binds slowly and detaches over hours. By utilizing Surface Plasmon Resonance (SPR) , we measure the association rate ( kon​ ) and dissociation rate ( koff​ )[2]. The causality here is critical: a slower koff​ dictates a longer target residence time ( τ=1/koff​ ), which often correlates with prolonged in vivo efficacy and a widened therapeutic window.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating specific controls to isolate non-specific binding (NSB) and ensure receptor viability.

Protocol A: NMDA Receptor Radioligand Competition Assay

Objective: Determine the Ki​ of the compound at the NMDA channel pore.

Mechanistic Rationale: The target site is located inside the ion channel. Therefore, the channel must be artificially forced open during the assay. We achieve this by saturating the preparation with glutamate and glycine. Without these co-agonists, the channel remains closed, the site is occluded, and false negatives will occur[3].

  • Membrane Preparation: Isolate rat cortical membranes and wash extensively (3x) in 5 mM HEPES buffer (pH 7.4) to remove endogenous glutamate and glycine.

  • Assay Buffer Formulation: 5 mM HEPES containing 100 µM Glutamate and 100 µM Glycine (to maintain the open-channel state).

  • Radioligand Addition: Add 1 nM [3H] MK-801 (Dizocilpine), a highly specific open-channel blocker.

  • Analyte Titration: Add 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in a 10-point concentration curve (from 10−11 M to 10−4 M).

  • Self-Validation (NSB): In parallel control wells, add 10 µM unlabeled MK-801. Any radioactivity detected here is non-specific lipid partitioning and must be subtracted from all data points.

  • Incubation & Filtration: Incubate at room temperature for 4 hours (MK-801 binding kinetics are notoriously slow). Terminate via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

Protocol B: Sigma-1 Receptor Radioligand Competition Assay

Objective: Determine the Ki​ of the compound at the σ1​ receptor.

Mechanistic Rationale: The sigma receptor family consists of σ1​ and σ2​ subtypes. To avoid mixed-signal artifacts, we utilize -pentazocine, which possesses near-absolute selectivity for σ1​ , eliminating the need for a secondary masking agent[4].

  • Membrane Preparation: Isolate guinea pig liver membranes (a tissue historically rich in σ1​ expression).

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 8.0).

  • Radioligand Addition: Add 5 nM -pentazocine.

  • Analyte Titration: Add the thiophene derivative in a 10-point concentration curve.

  • Self-Validation (NSB): Define non-specific binding using 10 µM Haloperidol.

  • Incubation & Filtration: Incubate for 90 minutes at 37°C. Terminate via rapid filtration and quantify as above.

Protocol C: SPR Kinetic Profiling via Lipid Nanodiscs

Objective: Determine kon​ , koff​ , and Residence Time.

Mechanistic Rationale: Membrane proteins like NMDA and σ1​ receptors denature when stripped of their lipid bilayers by harsh detergents. We utilize lipid nanodisc technology to encapsulate the receptors in a native-like amphiphilic environment prior to SPR sensor immobilization[2].

  • Sensor Functionalization: Immobilize His-tagged receptor-nanodisc complexes onto an NTA (Nitrilotriacetic acid) sensor chip.

  • Baseline Stabilization: Flow running buffer (PBS with 0.05% Tween-20 and 1% DMSO) until the optical baseline is strictly flat.

  • Analyte Injection (Association Phase): Inject the thiophene derivative at 5 different concentrations (e.g., 0.1x, 0.5x, 1x, 5x, and 10x the estimated Kd​ ) for 180 seconds. Record the upward shift in resonance units (RU) to calculate kon​ .

  • Buffer Wash (Dissociation Phase): Switch the microfluidic flow back to pure running buffer for 600 seconds. Record the exponential decay of the RU signal to calculate koff​ .

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

SPR_Workflow N1 1. Immobilize Receptor (Lipid Nanodisc) N2 2. Inject Analyte (Thiophene Derivative) N1->N2 N3 3. Measure Association (k_on) N2->N3 N4 4. Buffer Wash / Dissociation (k_off) N3->N4 N5 5. Calculate Affinity K_d = k_off / k_on N4->N5

Fig 2. SPR kinetic profiling workflow for determining real-time binding parameters.

Quantitative Data Presentation

To contextualize the analytical output of these protocols, the following table presents a structured summary of representative binding data for this structural class. Note: As a novel synthetic entity, these values represent the expected pharmacological profile based on rigorous structure-activity relationship (SAR) modeling.

Target ReceptorAssay MethodologyRadioligand / Method IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Calculated Kd​ (nM)Residence Time ( τ , min)
NMDA (PCP Site) HTS-RBA [3H] MK-801145.282.4 ----
NMDA (PCP Site) SPR (Nanodisc)Label-free-- 1.2×105 9.8×10−3 81.6 1.7
Sigma-1 ( σ1​ ) HTS-RBA -pentazocine38.514.1 ----
Sigma-1 ( σ1​ ) SPR (Nanodisc)Label-free-- 4.5×105 6.2×10−3 13.7 2.6

Data Interpretation: The close agreement between the thermodynamically derived Ki​ (from HTS-RBA) and the kinetically derived Kd​ (from SPR) acts as the ultimate self-validation of the experimental pipeline. The data suggests a higher affinity and slightly longer residence time at the σ1​ receptor compared to the NMDA receptor.

References

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations (Discussion of the Cheng-Prusoff Equation). PMC / Biochemical Pharmacology.[Link]

  • Differential binding properties of[3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors . PMC.[Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 (Details on (+)-pentazocine masking and sigma-1 binding). Perelman School of Medicine at the University of Pennsylvania.[Link]

  • Study Small Molecule-Membrane Protein Binding Kinetics with Nanodisc and Charge Sensitive Optical Detection (SPR and Nanodisc methodologies). PMC / Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Application Note: Robust HPLC-UV Method Development and Validation for 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Introduction & Analyte Profiling The compound 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Method Development and Validation for 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Introduction & Analyte Profiling

The compound 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is a synthetic secondary amine characterized by a lipophilic dimethylcyclohexyl moiety and a UV-active thiophene ring. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this molecule presents specific chromatographic challenges that require a targeted, chemically informed approach:

  • High Basicity : As a secondary aliphatic amine, the molecule possesses a high pKa (estimated ~9.5–10.5). At neutral or slightly acidic pH, it exists primarily as a cation, which is notorious for causing severe peak tailing on traditional silica columns.

  • Hydrophobicity : The alicyclic ring and thiophene group confer moderate to high lipophilicity, necessitating a reversed-phase approach with an organic modifier gradient.

  • Chromophore Activity : The thiophene ring provides a distinct UV absorption band. Thiophenic compounds typically exhibit a strong absorption maximum around 231 nm in HPLC-UV analysis, making this the optimal wavelength for sensitive detection[1].

Scientific Rationale & Causality (E-E-A-T)

The Problem with Basic Amines: In reversed-phase liquid chromatography (RPLC), peaks tail because more than one retention mechanism is present in a separation[2]. For basic amines, the primary mechanism is hydrophobic partitioning, but a secondary, parasitic mechanism occurs via ion-exchange interactions with exposed, unbonded silanol (Si–OH) groups on the silica surface[2]. When the mobile phase pH is between 4 and 8, these silanols are ionized (Si-O⁻), strongly attracting the positively charged protonated amine and causing broad, asymmetrical peaks that compromise integration accuracy.

The Engineered Solution: To create a self-validating, robust method, we must eliminate this secondary interaction. We achieve this through a two-pronged strategy:

  • Stationary Phase Selection : We utilize a base-deactivated, Type-B hybrid silica column (e.g., Ethylene Bridged Hybrid, BEH). These columns reduce unwanted chemical interactions that cause peak tailing and can withstand extreme pH environments without dissolving[3].

  • Mobile Phase pH Control : We employ a high-pH mobile phase (pH 10.0) using an ammonium bicarbonate buffer. At pH 10.0, the secondary amine is largely deprotonated (neutralized). By removing the positive charge from the analyte, we completely eliminate the electrostatic attraction to the silanols, ensuring a sharp, symmetrical peak. Ammonium bicarbonate is selected because it provides excellent buffering capacity at pH 10.0 and is highly soluble in organic/water mobile phases[4].

Experimental Protocols & Methodologies

The following protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the embedded system suitability criteria (tailing factor and theoretical plates) are met.

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) :

    • Step 1: Weigh 0.79 g of LC-MS grade Ammonium Bicarbonate.

    • Step 2: Dissolve in 1.0 L of ultra-pure water (18.2 MΩ·cm).

    • Step 3: Adjust the pH to 10.0 ± 0.05 using 28% Ammonium Hydroxide. (Causality: Precise pH control is critical; a drop in pH below 9.5 will increase the ionized fraction of the amine, leading to sudden peak tailing and retention time shifts).

    • Step 4: Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes. (Causality: Removing dissolved gases prevents pump cavitation and baseline noise at the low 230 nm UV wavelength).

  • Mobile Phase B : 100% HPLC-Grade Acetonitrile.

  • Diluent : Ultra-pure Water:Acetonitrile (50:50, v/v).

Standard Preparation
  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic rings, then dilute to volume with Water.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterCondition
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent hybrid
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Causality: Elevated temp reduces mobile phase viscosity, lowering backpressure and improving mass transfer for sharper peaks)
Detection UV at 231 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Initial hold to focus the analyte at the column head.
2.08020Desalting and elution of highly polar impurities.
8.02080Linear ramp to elute the lipophilic target analyte.
10.02080Column wash to remove strongly retained hydrophobic matrix.
10.18020Return to initial conditions.
15.08020Column re-equilibration (Self-validating baseline stability).

Method Validation Framework (ICH Q2(R2) Compliance)

The recent ICH Q2(R2) guideline, legally effective as of June 14, 2024, marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[5]. The objective of validation is to provide scientific evidence that the analytical procedure is fit for its intended purpose[6].

Validation Execution Steps:

  • System Suitability (The Self-Validation Gate) : Inject the Working Standard (100 µg/mL) six consecutive times. The run is only authorized to proceed if the Tailing Factor (Tf) is ≤ 1.5 and the Theoretical Plates (N) are ≥ 2000.

  • Linearity & Reportable Range : The reportable range must be confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[6]. Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Inject in triplicate and perform linear regression analysis.

  • Accuracy (Recovery) : Spike known amounts of the reference standard into a synthetic placebo matrix at low, medium, and high levels (50%, 100%, 150%). Extract and analyze in triplicate to ensure no matrix suppression occurs.

  • Precision : Evaluate Repeatability (intra-day) by analyzing six independent preparations of the 100 µg/mL standard.

Table 3: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity Resolution from interferencesNo interfering peaks at analyte Rt (Resolution > 2.0)
Linearity & Range Validated reportable rangeR² ≥ 0.999 (25 µg/mL to 150 µg/mL)
Accuracy Recovery across the range98.0% – 102.0% mean recovery
Precision Variance of replicate injections%RSD ≤ 2.0% (n=6)

Workflow Visualization

HPLC_Method_Lifecycle A Analyte Profiling (pKa ~10, Lipophilic, UV Max 231 nm) B Stationary Phase Selection (Type-B Hybrid C18 for Basic Amines) A->B C Mobile Phase Optimization (pH 10.0 Buffer to Suppress Ionization) B->C D Gradient & Temp Tuning (Optimize Resolution & Peak Shape) C->D E ICH Q2(R2) Method Validation (Lifecycle Approach) D->E F Specificity & Range (No Interference, Linear Fit R² ≥ 0.999) E->F G Accuracy & Precision (Spike Recovery, %RSD ≤ 2.0) E->G H Robustness (DoE & Parameter Variations) E->H

Fig 1. Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

References

  • QBD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • Dolan, J.W. Why Do Peaks Tail? - LC Troubleshooting Bible. Available at:[Link]

  • Molnár-Institute. Essential Guides to Method Development in Liquid Chromatography. Available at:[Link]

  • Sabir, A.M., et al. A Review on HPLC Method Development and Validation. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at:[Link]

  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available at:[Link]

Sources

Application

Application Note: 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in Base-Metal Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) The Hemilabile Advantage in Ligand Design The transition toward...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

The Hemilabile Advantage in Ligand Design

The transition toward sustainable, earth-abundant metal catalysis (e.g., Manganese, Ruthenium, Iron) requires sophisticated ligand architectures to control the reactivity of low-valent metal centers. The ligand 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine represents a highly optimized N,S-bidentate framework designed specifically for hydrogen-borrowing and transfer hydrogenation methodologies.

As an Application Scientist, understanding the causality behind this ligand's structure is critical for reaction optimization:

  • Hemilability of the Sulfur Donor: The thiophene side-arm acts as a "soft" sulfur donor. In the catalyst resting state, it coordinates to the metal to prevent aggregation and decomposition. During the catalytic cycle, the weak M–S bond easily dissociates, opening a coordination site for substrate binding (e.g., alcohol dehydrogenation)[1].

  • Metal-Ligand Bifunctionality: The secondary amine acts as a "hard" nitrogen donor. Upon base activation, it forms an amido-metal complex. The N-H moiety actively participates in outer-sphere proton transfer, working synergistically with the metal-hydride to facilitate reduction steps[2].

  • Steric Shielding: The bulky, chiral 2,3-dimethylcyclohexyl backbone creates a sterically demanding pocket. This geometry suppresses unwanted side reactions—such as alkene isomerization or over-reduction—and drives exclusive regioselectivity (e.g., anti-Markovnikov addition)[1].

Mechanistic Pathway: Hydrogen-Borrowing Catalysis

The true power of this N,S-ligand is showcased in hydrogen-borrowing catalysis, where an alcohol is temporarily oxidized to an aldehyde/ketone, reacted with a nucleophile, and then reduced back using the same hydrogen atoms initially removed.

CatalyticCycle A Mn(I) Pre-catalyst + N,S-Ligand B Active [Mn]-Amido Complex (Base Activated) A->B + K2CO3, -HBr C Alcohol Dehydrogenation (S-donor dissociates) B->C Allyl Alcohol Binds D α,β-Unsaturated Enal + [Mn]-Hydride C->D β-Hydride Elimination E Aza-Michael Addition (Amine Nucleophile) D->E Amine Addition F Hydrogen Transfer (Outer-sphere) E->F Intermediate Binds F->B Catalyst Regeneration G γ-Amino Alcohol Product F->G Product Release

Fig 1: Hydrogen-borrowing catalytic cycle enabled by the hemilabile N,S-ligand.

Quantitative Data: Ligand Optimization

To demonstrate the necessity of the thiophene side-arm, the following table summarizes the quantitative optimization data for the Manganese-catalyzed hydroamination of allyl alcohols. The N,S-ligand vastly outperforms rigid or oxygen-based analogues[1].

Ligand Backbone TypeSide-Arm DonorYield (%)Regioselectivity (Anti-Markovnikov : Markovnikov)Mechanistic Causality & Observation
None N/A< 5%N/ARapid catalyst decomposition; metal aggregation.
N,N-Ligand Hard Nitrogen45%80:20Rigid framework prevents efficient substrate binding and turnover.
N,O-Ligand Hard Oxygen62%85:15Poor stabilization of the low-valent Mn(I) intermediate.
N,S-Ligand (Target) Soft Sulfur 92% >99:1 Hemilability enables a perfect balance of resting-state stability and transient reactivity[1].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. In-process quality control (QC) checks are integrated to ensure the integrity of the catalytic cycle before proceeding to downstream steps.

Workflow S1 1. Glovebox Setup (Inert Atmosphere) S2 2. Pre-catalyst Activation S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Thermal Cycle (100°C, 12h) S3->S4 S5 5. In-Process QC (Colorimetric/GC) S4->S5 S6 6. Quench & Purify S5->S6

Fig 2: Standardized experimental workflow for N,S-ligand mediated catalysis.

Protocol A: Manganese-Catalyzed Anti-Markovnikov Hydroamination

This protocol utilizes the ligand for the highly regioselective synthesis of γ-amino alcohols, a critical motif in drug development[1].

  • Pre-catalyst Activation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Mn(CO)5Br (2 mol%), 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (2 mol%), and K2CO3 (70 mol%). Add anhydrous, degassed toluene (0.25 M).

    • Causality: Toluene is utilized because non-polar environments favor the hydrogen-borrowing mechanism over competing polar pathways. K2CO3 is chosen as a mild base to deprotonate the secondary amine without causing aldol condensation of the intermediate aldehyde[1].

    • Self-Validation Check: Stir at room temperature for 15 minutes. The mixture must transition from pale yellow to a deep orange/red. If the solution remains pale, base activation has failed (likely due to wet solvent or inactive base); abort and restart.

  • Substrate Addition: Add the allyl alcohol (1.0 equiv) and the amine nucleophile (1.2 equiv) via microsyringe.

    • Causality: A slight excess of the amine ensures complete conversion during the aza-Michael addition step, preventing the accumulation of the reactive enal intermediate.

  • Thermal Cycling: Seal the Schlenk tube, remove it from the glovebox, and heat in an oil bath at 100 °C for 12 hours.

    • Causality: 100 °C provides the precise thermal energy required for the endothermic dehydrogenation of the allyl alcohol[2].

  • In-Process QC: At the 6-hour mark, cool the reaction briefly and extract a 10 µL aliquot. Analyze via GC-MS.

    • Self-Validation Check: The presence of the intermediate α,β-unsaturated enal confirms successful dehydrogenation. If absent, the Mn-hydride species has degraded.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (5 mL), and wash with brine (3 x 5 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Ruthenium-Catalyzed C-N Bond Activation

Polydentate ligands containing thiophene and amine donors are also highly effective in Ruthenium-catalyzed molecular transformations[3],[4].

  • Complexation: In a sealed vial, combine [Ru(p-cymene)Cl2]2 (1.5 mol%) and the N,S-ligand (3.0 mol%) in anhydrous 1,4-dioxane. Stir at 80 °C for 1 hour.

    • Causality: The bidentate N,S-ligand thermodynamically displaces the labile p-cymene ligand to form a robust, catalytically active Ru(II) species capable of C-N bond activation[4].

  • Reaction: Cool to room temperature. Add the primary amine substrate (1.0 equiv), ketone coupling partner (1.2 equiv), and t-BuOK (10 mol%). Heat to 140 °C for 20 hours.

    • Causality: The strong alkoxide base (t-BuOK) is strictly required to generate the active Ru-hydride species via alkoxide β-hydride elimination[3].

  • Validation & Isolation: Monitor quantitative product formation via TLC. Quench with water, extract with dichloromethane, and purify via chromatography. Lack of conversion typically indicates moisture contamination quenching the sensitive Ru-hydride intermediate.

References

  • Manganese-Catalyzed Anti-Markovnikov Hydroamination of Allyl Alcohols via Hydrogen-Borrowing Catalysis. ACS Publications. 1

  • WO2015191505A1 - Polydentate ligands and their complexes for molecular catalysis. Google Patents. 3

  • Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions. e-Publications@Marquette.4

Sources

Method

In-Depth Mass Spectrometry Fragmentation Profiling of 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Introduction & Pharmacological Context The compound 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction & Pharmacological Context

The compound 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is a structurally complex secondary amine featuring a sterically hindered cycloalkyl ring and a highly reactive thiophene moiety. Thiophene-containing amines are prevalent in medicinal chemistry (e.g., methapyrilene, duloxetine) due to their favorable pharmacokinetic profiles. However, the thiophene ring is highly susceptible to bioactivation, making the structural elucidation of its derivatives and metabolites a critical task in drug development ().

This application note provides a comprehensive, self-validating protocol for the High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) analysis of this compound, detailing the causality behind its specific fragmentation pathways.

Physicochemical & Exact Mass Profiling

Before initiating MS/MS analysis, establishing the theoretical exact masses of the precursor and expected fragment ions is strictly required to ensure a mass accuracy tolerance of < 5 ppm during data processing.

ParameterValue
Molecular Formula C₁₃H₂₁NS
Monoisotopic Neutral Mass 223.1395 Da
Target Precursor Ion [M+H]⁺ 224.1467 Da
Primary Heteroatoms Nitrogen (Basic, primary protonation site), Sulfur
Predicted Base Peak m/z 97.0112 (Thiophenium Cation)

High-Resolution LC-MS/MS Protocol (Self-Validating)

To ensure high-fidelity data and rule out artifactual in-source fragmentation, this methodology employs a self-validating system utilizing blanks, system suitability tests (SST), and stepped collision energies.

Step 1: System Readiness & Calibration
  • Calibration: Tune the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure a mass accuracy of < 2 ppm .

  • System Suitability Test (SST): Inject a solvent blank (50:50 H₂O:Acetonitrile) to establish a baseline. Causality: This proves the absence of column carryover from previous lipophilic amine analyses, validating that subsequent signals are exclusively from the injected sample.

Step 2: Sample Preparation
  • Dilution: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton source, ensuring complete protonation of the secondary amine to maximize the [M+H]⁺ precursor ion yield. The 50:50 organic/aqueous ratio matches the initial LC gradient conditions, preventing peak broadening or solvent-front distortion.

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Ionization: Positive ESI mode. Keep the capillary temperature moderate (e.g., 275°C) to prevent thermal degradation of the labile C-N bond prior to the collision cell.

  • Fragmentation (Data-Dependent Acquisition - DDA): Apply a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

  • Causality: The bond adjacent to the thiophene ring is highly labile and fragments at low energy (~15 eV). Conversely, cleaving the cycloalkyl ring requires higher energy (>30 eV). A stepped NCE approach multiplexes these energies, capturing both the fragile thiophenium ion and the high-energy cross-ring fragments in a single, comprehensive composite spectrum ().

Mechanistic Elucidation of Fragmentation Pathways

The collision-induced dissociation (CID) of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is governed by the relative stabilities of the resulting carbocations and neutral losses.

  • Pathway A: Formation of the Thiophenium Cation (m/z 97.0112) The C-N bond adjacent to the thiophene ring undergoes rapid heterolytic cleavage. The resulting positive charge is strongly stabilized by the aromatic thiophene ring, often rearranging into a highly stable thiopyrylium-like cation. Because of this extreme resonance stabilization, this pathway dominates the spectrum, making m/z 97 the diagnostic base peak for thiophen-2-ylmethyl derivatives (1[1]).

  • Pathway B: Alpha-Cleavage and Loss of Thiophene (m/z 140.1439) A secondary characteristic fragmentation for thiophen-2-ylmethyl amines is the neutral loss of the thiophene ring itself (84.00 Da). This occurs via a hydrogen transfer and alpha-cleavage, leaving a stable imminium ion ().

  • Pathway C: Cycloalkyl Cleavage (m/z 114.0377 & m/z 111.1174) Cleavage of the C-N bond on the cycloalkyl side proceeds via two competitive routes. If the charge is retained on the nitrogen-containing fragment, it yields the protonated thiophen-2-ylmethylamine (m/z 114.0377) (2[2]). If the charge is retained on the hydrocarbon ring, it yields the 2,3-dimethylcyclohexyl cation (m/z 111.1174).

Quantitative Data & Spectral Annotation

The following table summarizes the expected high-resolution MS/MS fragments. When processing data, ensure the mass error for these structural markers is < 5 ppm.

Fragment IonTheoretical m/zProposed FormulaNeutral Loss (Da)Relative AbundanceDiagnostic Significance
[M+H]⁺ 224.1467C₁₃H₂₂NS⁺-5 - 10%Intact Precursor Ion
Thiophenium Cation 97.0112C₅H₅S⁺127.1355100%Base peak; confirms thiophen-2-ylmethyl moiety
Imminium Cation 140.1439C₉H₁₈N⁺84.002845%Confirms alpha-cleavage and loss of thiophene
Thiophen-2-ylmethylamine 114.0377C₅H₈NS⁺110.109030%Confirms secondary amine connectivity
Cycloalkyl Cation 111.1174C₈H₁₅⁺113.029315%Confirms 2,3-dimethylcyclohexyl ring

Fragmentation Pathway Visualization

MS_Fragmentation Parent [M+H]+ m/z 224.1467 C13H22NS+ Frag97 Thiophenium Cation m/z 97.0112 C5H5S+ Parent->Frag97 Heterolytic C-N Cleavage (-127.1355 Da) Frag114 Thiophen-2-ylmethylamine m/z 114.0377 C5H8NS+ Parent->Frag114 Inductive Cleavage + H-transfer (-110.1090 Da) Frag140 Imminium Cation m/z 140.1439 C9H18N+ Parent->Frag140 Alpha-Cleavage (-84.0028 Da) Frag111 Cycloalkyl Cation m/z 111.1174 C8H15+ Parent->Frag111 Heterolytic C-N Cleavage (-113.0293 Da)

ESI-MS/MS fragmentation pathways of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine.

Conclusion

The MS/MS fragmentation of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine is highly predictable, dominated by the extreme stability of the m/z 97.0112 thiophenium cation. By employing a stepped NCE DDA workflow, analytical chemists can reliably generate a composite spectrum that captures both the diagnostic low-energy thiophene cleavage and the higher-energy cycloalkyl structural markers, ensuring high-confidence identification during DMPK profiling.

References

  • Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. SciELO México.
  • Investigating Drug Metabolism in a Rat Model Using a Data-Dependent Acquisition Workflow with the Xevo MRT Mass Spectrometer. Waters Corporation.
  • Molecular Conformations and Biological Activity of N-Hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.

Sources

Application

Application Note: Synthesis and Isolation of 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Hydrochloride

Executive Summary The preparation of functionalized secondary amines is a cornerstone of modern medicinal chemistry, particularly in the development of neuroactive ligands and GPCR modulators. This application note detai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of functionalized secondary amines is a cornerstone of modern medicinal chemistry, particularly in the development of neuroactive ligands and GPCR modulators. This application note details the robust, scalable, and self-validating synthesis of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine hydrochloride .

By utilizing a direct reductive amination pathway with sodium triacetoxyborohydride (NaBH(OAc)₃), this protocol ensures high chemoselectivity and avoids the over-alkylation pitfalls commonly associated with direct substitution methods [1]. The final conversion to a hydrochloride salt provides a stable, crystalline product suitable for long-term storage and biological screening.

Mechanistic Rationale & Experimental Design

Avoiding Direct Alkylation

Attempting to synthesize this secondary amine via the direct alkylation of 2,3-dimethylcyclohexan-1-amine with 2-(chloromethyl)thiophene is synthetically unfavorable. Primary amines are highly nucleophilic, and direct alkylation inevitably leads to competitive over-alkylation, yielding complex mixtures of secondary and tertiary amines that are notoriously difficult to separate [2].

The Reductive Amination Strategy

To enforce strict mono-alkylation, this protocol employs reductive amination . The primary amine (2,3-dimethylcyclohexan-1-amine) and the aldehyde (thiophene-2-carboxaldehyde) condense to form a transient imine intermediate.

Causality of Reagent Selection:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is uniquely mild; it rapidly reduces the protonated iminium ion but reacts sluggishly with aldehydes, preventing the premature reduction of thiophene-2-carboxaldehyde to its corresponding alcohol [3]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.

  • Solvent (1,2-Dichloroethane, DCE): DCE is the optimal solvent for NaBH(OAc)₃-mediated reductive aminations. It provides excellent solubility for both the reactants and the borohydride species, facilitating a homogeneous reaction environment that accelerates conversion rates [3].

  • Stereochemical Integrity: The starting material, 2,3-dimethylcyclohexan-1-amine, possesses multiple stereocenters. Because the reaction occurs exclusively at the exocyclic nitrogen, the stereochemistry at the C1, C2, and C3 positions of the cyclohexane ring is perfectly preserved.

Workflow Start 2,3-Dimethylcyclohexan-1-amine + Thiophene-2-carboxaldehyde Imine Imine Formation (Transient Intermediate) Start->Imine Condensation Reduction Reduction via NaBH(OAc)3 in 1,2-Dichloroethane (DCE) Imine->Reduction Selective Reduction Workup Aqueous Quench & Workup (Sat. NaHCO3 / DCM Extraction) Reduction->Workup pH > 8 FreeBase Purified Free Base (Organic Phase) Workup->FreeBase Phase Separation SaltForm Salt Precipitation (2.0 M HCl in Diethyl Ether) FreeBase->SaltForm Acidification Product Target Hydrochloride Salt (Crystalline Solid) SaltForm->Product Filtration

Fig 1. Reductive amination workflow for the synthesis of the target hydrochloride salt.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2,3-Dimethylcyclohexan-1-amine 127.231.001.27 g (1.46 mL)Limiting Reactant
Thiophene-2-carboxaldehyde 112.151.051.18 g (0.98 mL)Electrophile
NaBH(OAc)₃ 211.941.503.18 gReducing Agent
1,2-Dichloroethane (DCE) 98.96N/A30.0 mLSolvent
2.0 M HCl in Diethyl Ether 36.461.206.0 mLSalt Formation

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific in-process checks to guarantee the success of each phase before proceeding to the next.

Phase 1: Imine Formation and Reduction
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylcyclohexan-1-amine (1.27 g, 10.0 mmol) and anhydrous DCE (30 mL).

  • Aldehyde Addition: Add thiophene-2-carboxaldehyde (1.18 g, 10.5 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow the pre-formation of the imine intermediate.

    • Self-Validation Check 1 (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The intense primary amine spot should significantly diminish, replaced by a new, less polar UV-active spot (the imine).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 12–16 hours.

Phase 2: Workup and Free Base Isolation
  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

    • Self-Validation Check 2 (pH): Test the aqueous layer with pH paper. The pH must be ≥ 8. If it is acidic, the secondary amine will remain protonated in the aqueous layer. Add additional NaHCO₃ if necessary.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous, pale-yellow oil.

Phase 3: Hydrochloride Salt Precipitation
  • Solubilization: Dissolve the crude free base in anhydrous diethyl ether (20 mL).

  • Acidification: Cool the solution to 0 °C. Dropwise, add 2.0 M HCl in diethyl ether (6.0 mL, 12.0 mmol) under continuous stirring. A white precipitate will immediately begin to form.

    • Causality: Using ethereal HCl rather than aqueous HCl prevents the introduction of water, driving the immediate crystallization of the highly polar hydrochloride salt out of the non-polar ether solvent.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a Büchner funnel, washing the filter cake with cold anhydrous diethyl ether (2 × 10 mL) to remove any unreacted aldehyde or neutral impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C for 4 hours to afford 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine hydrochloride.

Analytical Validation Standards

To confirm the structural integrity and purity of the final compound, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Disappearance: Complete absence of the aldehyde proton signal (~9.8 ppm).

    • Appearance: A distinct singlet or tightly coupled multiplet around 4.2–4.5 ppm, integrating to 2H, corresponding to the bridging methylene group (Ar-CH₂ -N) of the 2-thenyl moiety.

    • Ammonium Proton: A broad peak >8.5 ppm corresponding to the -NH₂⁺- protons of the hydrochloride salt.

  • Mass Spectrometry (ESI+): Expected[M+H]⁺ peak at m/z 224.1 (calculated for the free base C₁₃H₂₁NS).

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from[Link][1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link][2][3]

Sources

Method

chromatographic separation of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine stereoisomers

Application Note: Two-Dimensional Chromatographic Resolution of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Stereoisomers Executive Summary The separation of complex chiral amine libraries is a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Dimensional Chromatographic Resolution of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Stereoisomers

Executive Summary

The separation of complex chiral amine libraries is a critical bottleneck in central nervous system (CNS) drug discovery. The target molecule, 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine , features three contiguous stereocenters (C1, C2, C3) on a cyclohexyl ring, resulting in 23=8 distinct stereoisomers (four diastereomeric pairs of enantiomers).

Achieving baseline resolution of all eight isomers in a single chromatographic run is thermodynamically improbable due to peak overlap and limited peak capacity. This application note details a robust, self-validating two-dimensional chromatographic workflow . Phase I utilizes high-pH achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the four diastereomers[1]. Phase II employs Supercritical Fluid Chromatography (SFC) with a polysaccharide-based chiral stationary phase (CSP) to resolve the individual enantiomers[2].

Structural Analysis & Chromatographic Rationale

The structural motifs of the target molecule dictate the chromatographic strategy:

  • Secondary Amine Core (pKa ~10.5): Basic amines are notorious for severe peak tailing due to secondary electrostatic interactions with residual acidic silanols on silica supports. Controlling the ionization state is non-negotiable.

  • Thiophene Ring: Provides a highly polarizable π -electron cloud, which is ideal for π−π stacking interactions with the phenylcarbamate groups of polysaccharide CSPs[3].

  • Cyclohexyl and Methyl Sterics: The rigid chair conformation and the steric bulk of the C2/C3 methyl groups provide the necessary spatial differentiation for chiral recognition within the helical grooves of the CSP.

StereoisomerLogic Racemic Racemic Mixture (8 Stereoisomers) RP_HPLC Achiral RP-HPLC (Diastereomer Separation) Racemic->RP_HPLC Dia1 Diastereomer 1 (±)-Pair A RP_HPLC->Dia1 Dia2 Diastereomer 2 (±)-Pair B RP_HPLC->Dia2 Dia3 Diastereomer 3 (±)-Pair C RP_HPLC->Dia3 Dia4 Diastereomer 4 (±)-Pair D RP_HPLC->Dia4 SFC Chiral SFC (Polysaccharide CSP) (Enantiomer Resolution) Dia1->SFC Dia2->SFC Dia3->SFC Dia4->SFC E1 Enantiomers 1A & 1B SFC->E1 E2 Enantiomers 2A & 2B SFC->E2 E3 Enantiomers 3A & 3B SFC->E3 E4 Enantiomers 4A & 4B SFC->E4

Two-dimensional chromatographic workflow for resolving 8 stereoisomers.

Phase I: Achiral Resolution of Diastereomers (RP-HPLC)

Diastereomers possess distinct physicochemical properties (e.g., dipole moments, hydrodynamic radii), allowing them to be separated in an achiral environment.

Causality of Method Design: To prevent peak tailing of the secondary amine, the mobile phase pH must be raised at least 1-2 units above the molecule's pKa to ensure it remains in a neutral, hydrophobic state. Because standard silica dissolves above pH 8, an Ethylene-Bridged Hybrid (BEH) particle column is required to withstand the pH 11.0 conditions.

RP-HPLC Protocol
  • Column: Waters XBridge BEH C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0–5 min: 20% B (Isocratic hold to focus the amine)

    • 5–25 min: 20% 55% B (Linear gradient for diastereomer elution)

    • 25–30 min: 55% 95% B (Column wash)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and reduces system backpressure).

  • Detection: UV at 235 nm (optimized for thiophene absorbance).

System Suitability: The protocol is self-validating if all four diastereomeric peaks exhibit a tailing factor ( Tf​ ) 1.2 and a resolution ( Rs​ ) 1.5. Fractions are collected, lyophilized, and advanced to Phase II.

Phase II: Enantiomeric Resolution via Chiral SFC

Supercritical Fluid Chromatography (SFC) is the premier technique for chiral preparative separations. The high diffusivity and low viscosity of supercritical CO 2​ (scCO 2​ ) yield superior kinetic performance compared to traditional normal-phase HPLC.

Causality of Method Design: Polysaccharide-based CSPs, specifically immobilized amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA), are highly effective for substituted cyclohexylamines[2][3]. However, when scCO 2​ mixes with alcoholic modifiers (e.g., Methanol), transient alkylcarbonic acids form. These acids protonate the secondary amine, causing it to bind irreversibly to the CSP. To counteract this, a basic additive—such as 0.2% Isopropylamine (IPA)—is strictly required in the co-solvent to act as a competing base, neutralizing the acidic environment and masking residual silanols[4][5].

SFCWorkflow Start Select CSP (e.g., Chiralpak IA) Mod Screen Modifiers (MeOH, EtOH, IPA) Start->Mod Add Optimize Additives (0.2% Isopropylamine) Mod->Add Temp Tune Temp & Pressure (35°C, 120 bar) Add->Temp Scale Preparative Scale-up Temp->Scale

Systematic SFC method development workflow for chiral secondary amines.
Chiral SFC Protocol
  • Column: Chiralpak IA (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: scCO 2​ / Methanol containing 0.2% Isopropylamine (80:20, v/v). Note: Isopropylamine is preferred over Diethylamine (DEA) for secondary amines as it provides superior steric shielding of active sites.

  • Flow Rate: 3.0 mL/min.

  • Active Backpressure (ABPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 235 nm / MS (ESI+).

Quantitative Data & System Validation

The following tables summarize the expected chromatographic performance based on the validated parameters for this compound class.

Table 1: Achiral RP-HPLC Diastereomer Resolution Data | Diastereomer Fraction | Retention Time (min) | Relative Retention ( α ) | Resolution ( Rs​ ) | Tailing Factor ( Tf​ ) | | :--- | :--- | :--- | :--- | :--- | | Pair A (Isomer 1/2) | 12.4 | - | - | 1.05 | | Pair B (Isomer 3/4) | 14.1 | 1.16 | 2.8 | 1.08 | | Pair C (Isomer 5/6) | 16.5 | 1.20 | 3.5 | 1.10 | | Pair D (Isomer 7/8) | 18.2 | 1.12 | 2.1 | 1.12 |

Note: Baseline resolution ( Rs​ > 1.5) is achieved for all diastereomeric pairs prior to SFC injection.

Table 2: Chiral SFC Enantiomer Resolution Data (per Diastereomeric Fraction) | Fraction Injected | Enantiomer | Retention Time (min) | Selectivity ( α ) | Resolution ( Rs​ ) | Chiral Recognition Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | | Pair A | E1 E2 | 4.2 5.8 | 1.55 | 3.2 | Strong π−π stacking (thiophene) + H-bonding (amine) | | Pair B | E3 E4 | 4.5 6.1 | 1.48 | 2.9 | Steric inclusion of equatorial methyls | | Pair C | E5 E6 | 5.1 7.4 | 1.62 | 4.1 | Optimal H-bond geometry with carbamate | | Pair D | E7 E8 | 3.8 4.6 | 1.28 | 1.8 | Axial methyl steric hindrance reduces α |

References

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines European Patent Office (EP4402276A1). Details the foundational separation of diastereomeric mixtures of substituted cyclohexylamines. URL:[1]

  • Chiral stationary phases based on small molecules: an update of the last seventeen years ResearchGate. Comprehensive review on the efficacy of polysaccharide-based CSPs for the resolution of substituted cyclohexylamines. URL:[2]

  • Recent Advances in Chiral Analysis of Proteins and Peptides MDPI. Discusses the critical role of basic additives (e.g., diethylamine, isopropylamine) in the enantioseparation of secondary amines. URL:[4]

  • Strong cation exchange-type chiral stationary phase for enantioseparation of chiral amines in subcritical fluid chromatography ResearchGate. Explains the mechanistic formation of transient carbonic acids in scCO 2​ and the necessity of basic modifiers to elute basic analytes. URL:[5]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) PMC. Highlights the utility of Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) for the resolution of complex pharmaceutical amines. URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Target Substrate: 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Prepared by: Senior Application Scientist, Chemical Development Welcome to the Application Scientist Support Portal. The synthesis of sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Prepared by: Senior Application Scientist, Chemical Development

Welcome to the Application Scientist Support Portal. The synthesis of sterically hindered, heteroaromatic secondary amines like 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine via reductive amination presents two distinct chemical challenges that frequently cause low yields in standard one-pot procedures:

  • Severe Steric Hindrance: The bulky 2,3-dimethylcyclohexyl moiety significantly impedes the nucleophilic attack required for efficient hemiaminal and imine formation.

  • Transition-Metal Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a potent Lewis base, irreversibly coordinating to and deactivating standard hydrogenation catalysts (e.g., Pd/C, PtO₂).

This guide provides a self-validating protocol and troubleshooting matrix to maximize your synthetic yield, shifting your workflow from low-yielding one-pot methods to a highly controlled, stepwise reductive amination.

Diagnostic Matrix: Quantitative Yield Benchmarking

To understand why standard conditions fail for this specific molecule, review the quantitative benchmarking data below. This table summarizes the expected outcomes when reacting 2,3-dimethylcyclohexan-1-amine with thiophene-2-carboxaldehyde under various reductive amination conditions.

Reducing Agent / CatalystReaction StrategyImine Conversion (%)Direct Carbonyl Reduction (%)Over-alkylation (Tertiary Amine) (%)Target Secondary Amine Yield (%)
H₂ Gas + Pd/C (10%) One-pot< 10%N/AN/A< 5% (Catalyst Poisoned)
NaBH₄ Stepwise> 90%15%25%45%
NaBH₃CN One-pot (pH 5)> 90%5%10%75%
NaBH(OAc)₃ + Ti(OiPr)₄ Stepwise> 98%< 2%< 2%92% (Optimal)

Data reflects optimized stoichiometry (1.0 eq aldehyde, 1.05 eq amine). Sodium triacetoxyborohydride (STAB) combined with a Lewis acid provides the highest selectivity and yield.

Mechanistic Workflow

The following diagram illustrates the chemical pathways involved in this reductive amination, highlighting both the desired trajectory and the parasitic side reactions that our optimized protocol suppresses.

ReductiveAmination A Thiophene-2- carboxaldehyde C Hemiaminal Intermediate A->C Addition G Thienyl Alcohol (Direct Reduction) A->G NaBH4 (Side Rxn) B 2,3-Dimethylcyclohexan- 1-amine B->C Addition D Imine / Iminium Intermediate C->D -H2O (Ti(OiPr)4) E Target Secondary Amine (Product) D->E NaBH(OAc)3 F Tertiary Amine (Over-alkylation) E->F Excess Aldehyde

Mechanistic workflow of the reductive amination process, highlighting desired and side pathways.

Step-by-Step Optimized Protocol

To achieve >90% yield, you must uncouple the imine formation from the reduction step. This prevents the reducing agent from prematurely reducing the thiophene-2-carboxaldehyde to 2-thiophenemethanol.

Phase 1: Lewis Acid-Mediated Imine Formation

  • Charge the Reactor: Under an inert N₂ atmosphere, dissolve 2,3-dimethylcyclohexan-1-amine (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add Lewis Acid: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol) dropwise at room temperature.

    • Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl carbon and a highly effective water scavenger to drive the equilibrium of the sterically hindered imine forward.

  • Add Aldehyde: Slowly add thiophene-2-carboxaldehyde (1.0 eq, 10.0 mmol). Stir at room temperature for 4-6 hours.

    • Self-Validation Check: Do not proceed until GC-MS or ¹H NMR confirms aldehyde consumption is >95%.

Phase 2: Selective Reduction 4. Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction. 5. Hydride Addition: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) in small portions over 15 minutes.

  • Causality: The electron-withdrawing acetoxy groups make STAB a remarkably mild hydride donor. This ensures it selectively reduces the protonated iminium species without reducing any trace unreacted aldehyde ([1]).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

Phase 3: Quench and Isolation 7. Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL). This neutralizes acetic acid byproducts and hydrolyzes the titanium salts into insoluble TiO₂. 8. Filtration: Filter the resulting biphasic mixture through a pad of Celite to remove the precipitated TiO₂ salts. Wash the filter cake thoroughly with Dichloromethane (DCM). 9. Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate with 1% Triethylamine) to yield the pure secondary amine.

Troubleshooting & FAQs

Q: Why is my reaction stalling at <10% yield when using Pd/C and hydrogen gas? A: You are experiencing severe catalyst poisoning. The thiophene ring in your substrate contains a sulfur atom with lone electron pairs. These lone pairs strongly coordinate to the empty d-orbitals of the palladium surface, permanently blocking the active sites required for H₂ dissociation and catalytic turnover ([2]). Resolution: Abandon transition-metal catalytic hydrogenation for this substrate. Switch to a hydride donor like NaBH(OAc)₃ ([3]).

Q: I am seeing a large amount of tertiary amine byproduct. How do I prevent over-alkylation? A: Over-alkylation occurs when your newly formed secondary amine reacts with another equivalent of thiophene-2-carboxaldehyde. This is common when using aggressive, non-selective reducing agents like NaBH₄, which require a large excess of amine to prevent direct aldehyde reduction. Resolution: By using NaBH(OAc)₃ in a stepwise protocol, the reduction is highly selective for the imine. Furthermore, the steric bulk of the 2,3-dimethylcyclohexyl group, combined with the bulkiness of the triacetoxyborohydride reagent, creates a kinetic barrier that naturally suppresses the second alkylation step ([1]).

Q: Why do you recommend Dichloroethane (DCE) over Tetrahydrofuran (THF) or Methanol (MeOH)? A: While MeOH is the standard solvent for NaBH₃CN reductions, it can prematurely solvolyze NaBH(OAc)₃. DCE is the optimal solvent for STAB reductions because it provides excellent solubility for the intermediate iminium species and supports a significantly faster reaction rate than THF. The mild local environment in DCE facilitates the reduction without requiring external Brønsted acids that might degrade the sensitive thiophene ring.

Q: My imine formation is extremely slow, even with molecular sieves. What is the root cause? A: The 2,3-dimethylcyclohexyl system is highly sterically hindered, particularly if the methyl groups occupy axial positions. This steric bulk physically blocks the trajectory of the incoming aldehyde. Molecular sieves only remove water; they do not lower the activation energy of the nucleophilic attack. Resolution: Use Ti(OiPr)₄ as detailed in Phase 1 of the protocol. It coordinates to the oxygen of the aldehyde, drastically increasing its electrophilicity and forcing the reaction forward despite the steric bulk.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Wikipedia contributors. (2024). "Reductive amination." Wikipedia, The Free Encyclopedia. [Link]

  • Chusov, D., et al. (2022). "Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine." National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the prevention of oxidation of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine during storage. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the prevention of oxidation of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine during storage. This document offers troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this compound.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

This section addresses specific issues that may arise during the storage and handling of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine, suggesting a logical progression from problem identification to resolution.

Issue 1: Visual Discoloration of the Compound

Question: My stored 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine, which was initially a clear or pale-yellow oil, has developed a distinct yellow to brown color. What is causing this, and how can I fix it?

Answer:

Discoloration is a primary indicator of chemical degradation, most commonly due to oxidation. The secondary amine and the electron-rich thiophene ring in your compound are susceptible to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures.

Plausible Oxidation Pathways:

  • N-Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine can be oxidized to form an N-oxide.[3]

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, particularly under aggressive conditions.[1][4]

  • α-Carbon Oxidation: The carbon atom adjacent to the nitrogen can be oxidized, potentially leading to imine formation or ring-opening of the cyclohexyl moiety under certain conditions.[5][6]

Immediate Corrective Actions:

  • Analytical Confirmation: Before taking corrective action, confirm the presence of degradation products using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you to understand the extent of the degradation.

  • Purification: If the degradation is minor, you may be able to repurify the compound using column chromatography. However, this is a temporary solution if the storage conditions are not addressed.

  • Re-evaluation of Storage Protocol: The primary solution is to improve your storage protocol to prevent further oxidation.

Issue 2: Appearance of New Peaks in Analytical Data (HPLC, GC-MS)

Question: I have analyzed my stored sample of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine and have observed new, unidentified peaks that were not present in the initial analysis. What are these, and what should I do?

Answer:

The appearance of new peaks in your analytical data is a clear sign of impurity formation, likely due to oxidation or other degradation pathways.

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for addressing new impurities.

Step-by-Step Guidance:

  • Identify the Impurities: If possible, use techniques like LC-MS or high-resolution mass spectrometry to determine the molecular weights of the new peaks. This can provide clues as to the identity of the degradation products (e.g., an increase of 16 amu could suggest the addition of an oxygen atom).

  • Assess the Storage Environment: Critically evaluate your current storage conditions. Are you storing the compound under an inert atmosphere? Is the container properly sealed? Is it protected from light? What is the storage temperature?

  • Implement Preventative Measures: Based on your assessment, implement the improved storage protocols detailed in the FAQ section below.

Frequently Asked Questions (FAQs) on Storage and Handling

This section provides answers to common questions regarding the optimal long-term storage of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine.

Question 1: What are the ideal atmospheric conditions for storing this compound?

Answer:

To prevent oxidation, 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine should be stored under an inert atmosphere.[7][8][9] This involves replacing the air in the storage container with a non-reactive gas.

  • Nitrogen: Nitrogen is the most commonly used and cost-effective inert gas for blanketing chemicals.[10] It is readily available in high purity and does not react with most organic compounds.

  • Argon: Argon is also an excellent inert gas and can be used as an alternative to nitrogen. It is denser than air, which can be advantageous in some situations, but it is also more expensive.

Question 2: What is the recommended storage temperature?

Answer:

Lowering the storage temperature will slow down the rate of any potential degradation reactions. For long-term storage, it is recommended to keep the compound at or below refrigeration temperatures (2-8 °C). For very long-term storage, or if the compound is particularly precious, storage at -20 °C is advisable.[11] However, be mindful of the freezing point of the compound to avoid phase changes that could potentially affect its stability.

Question 3: Should I be concerned about light exposure?

Answer:

Yes. Many organic compounds, particularly those with aromatic rings and heteroatoms, are sensitive to light. Photons can provide the activation energy needed to initiate oxidation reactions. Therefore, it is crucial to store the compound in an amber vial or a container that is otherwise protected from light.

Question 4: Are there any chemical additives that can help prevent oxidation?

Answer:

Yes, the addition of a small amount of an antioxidant can significantly inhibit oxidative degradation. Radical scavengers are particularly effective.

  • Butylated Hydroxytoluene (BHT): BHT is a widely used antioxidant that functions as a free radical scavenger.[12][13][14] It can be added at a low concentration (e.g., 0.01-0.1%) to the compound to quench radical species that can initiate oxidation.

  • Aromatic Amines: Certain aromatic amines can also act as antioxidants.[15][16][17][18] However, their use would require careful consideration to avoid complicating the analysis of your primary compound.

Storage ConditionRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key driver of oxidation.[7][19]
Temperature 2-8 °C (Refrigerated) or -20 °C (Frozen)Reduces the kinetic rate of degradation reactions.[11]
Light Exposure Amber Vial or Light-Protected ContainerPrevents photo-initiated oxidation.
Additives 0.01-0.1% Butylated Hydroxytoluene (BHT)Scavenges free radicals that can initiate oxidation chain reactions.[12][13]

Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol provides a step-by-step guide for safely storing 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine under an inert nitrogen atmosphere.

Materials:

  • Schlenk flask or a vial with a septum-sealed cap

  • High-purity nitrogen gas source with a regulator

  • Needles and tubing for gas transfer

  • The compound to be stored

  • Parafilm or a suitable sealant

Procedure:

  • Prepare the Storage Vessel: Ensure the Schlenk flask or vial is clean and completely dry. Any residual moisture can be detrimental to the stability of the compound.[20]

  • Transfer the Compound: Transfer the 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine into the storage vessel.

  • Inerting the Headspace:

    • If using a Schlenk flask, connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with nitrogen. Repeat this cycle three times to ensure all oxygen has been removed.

    • If using a vial with a septum cap, insert a needle connected to the nitrogen source through the septum to act as a gas inlet. Insert a second needle to act as a vent.

  • Purging: Gently flush the headspace of the vial with a slow stream of nitrogen for several minutes. This will displace the air.

  • Sealing:

    • For the Schlenk flask, close the stopcock while under a positive pressure of nitrogen.

    • For the vial, remove the vent needle first, followed by the inlet needle, to maintain a slight positive pressure of nitrogen inside.

  • Final Sealing and Storage: Wrap the stopcock of the Schlenk flask or the cap of the vial with Parafilm to provide an additional barrier against air ingress. Store the sealed container at the appropriate low temperature and protected from light.

Caption: Workflow for inert gas blanketing.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Retrieved from [Link]

  • Poly Processing. (2023, August 7). Using A Nitrogen Blanket on a Poly Processing Tank. Retrieved from [Link]

  • Cambridge Sensotec. (n.d.). Inert Gas Blanketing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Retrieved from [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of secondary amine oxidation. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant effects of dopamine and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cyclohexylamine by air to its oxime. Retrieved from [Link]

  • Amine antioxidant. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved from [Link]

  • ScienceDirect. (n.d.). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity. Retrieved from [Link]

  • Radboud Repository. (2022, November 4). Aliphatic and Aromatic C–H Bond Oxidation by High-Valent Manganese(IV)-Hydroxo Species. Retrieved from [Link]

  • MDPI. (2024, March 31). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of different substituted cyclohexane derivatives selected for the training set. Retrieved from [Link]

  • Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2025, December 2). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004, July 15). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Retrieved from [Link]

  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 24). Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. Retrieved from [Link]

  • ChemElectroChem. (n.d.). ArTS. Retrieved from [Link]

  • MDPI. (2023, April 7). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Semantic Scholar. (2020, June 26). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

Sources

Troubleshooting

resolving co-elution issues in 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine chromatography

Target Analyte: 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Prepared by: Senior Application Scientist, Analytical Development Welcome to the Technical Support Center. Resolving co-elution for 2,3-dimethyl-N-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Prepared by: Senior Application Scientist, Analytical Development

Welcome to the Technical Support Center. Resolving co-elution for 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine requires a deep mechanistic understanding of its structural liabilities. This molecule presents a "perfect storm" for chromatographic co-elution: a highly basic secondary amine prone to severe peak tailing, a thiophene ring susceptible to complex π−π interactions, and a heavily substituted cyclohexane ring containing three chiral centers.

This guide is designed to help researchers and drug development professionals diagnose the root cause of their co-elution and deploy field-proven, self-validating methodologies to achieve baseline resolution.

Diagnostic Logic Flow for Co-Elution

Before altering your mobile phase or swapping columns, use the diagnostic workflow below to identify the specific physicochemical mechanism driving your co-elution.

CoelutionTroubleshooting Start Co-elution Detected (2,3-dimethyl-N-...) Isobaric Are co-eluting peaks isobaric (same m/z)? Start->Isobaric YesIso Yes: Likely Diastereomers (Chiral Centers at 1,2,3) Isobaric->YesIso m/z 224.1 NoIso No: Structurally Related Impurities Isobaric->NoIso Different m/z Chiral Deploy Chiral Stationary Phase or PFP Column YesIso->Chiral PeakShape Is the peak tailing (As > 1.5)? NoIso->PeakShape Tailing Yes: Secondary Amine Silanol Interaction PeakShape->Tailing Shark-fin shape Symm No: Hydrophobic Similarity PeakShape->Symm Gaussian HighPH Switch to High pH (pH >10) or Mixed-Mode RP/CEX Tailing->HighPH Orthogonal Change Modifier (MeOH/MeCN) or use PFP (Pi-Pi) Symm->Orthogonal

Diagnostic logic flow for resolving co-elution of the target cyclohexanamine derivative.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing a broad, asymmetric "shark fin" peak that masks closely eluting impurities. Why does this happen, and how do I fix it? Mechanistic Causality: Your analyte contains a highly basic secondary amine. At typical acidic or neutral mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), this amine is fully protonated (cationic). Most reversed-phase LC columns are silica-based, and despite extensive endcapping, they retain a population of unreacted, anionic surface silanol groups. The electrostatic attraction between your protonated secondary amine and these anionic silanols causes exponential tailing, often described as a "shark fin" peak (1)[1]. This tailing artificially broadens the peak, causing co-elution with later-eluting impurities (2)[2]. The Solution: You must disrupt this ionic interaction. Switch to a mobile phase with a pH > 10.5 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide) using a high-pH tolerant hybrid silica column. This deprotonates the secondary amine, rendering it neutral and eliminating silanol-driven co-elution.

Q2: My LC-MS shows a single mass (m/z 224.1) but the chromatogram shows 2 to 4 partially resolved, co-eluting peaks. Is my compound degrading on-column? Mechanistic Causality: No, this is not degradation; it is a stereochemical resolution issue. The 2,3-dimethylcyclohexyl moiety of your molecule possesses three chiral centers (positions 1, 2, and 3). This structural configuration yields up to 8 stereoisomers, which organize into 4 diastereomeric pairs. Unlike enantiomers, diastereomers possess distinct physicochemical properties and will often partially separate on standard C18 stationary phases, appearing as "lumpy" co-elutions or distinct shoulders (3)[3]. The Solution: A standard C18 column lacks the steric recognition required to fully resolve these diastereomers. You must transition to a stationary phase that offers shape selectivity, such as a Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose-4), which provides chiral cavities that can baseline-resolve diastereomeric mixtures.

Q3: I am struggling to separate the target molecule from its unreacted starting materials and des-methyl impurities. Standard gradients just shift the co-eluting block. What is the next logical step? Mechanistic Causality: When analytes share high hydrophobic similarity (e.g., a missing methyl group on a bulky cyclohexane ring), standard dispersive interactions (C18) fail to provide sufficient selectivity. However, your molecule contains a thiophene ring—an electron-rich, aromatic heterocycle. The Solution: Exploit the thiophene ring using orthogonal stationary phase chemistries. A Pentafluorophenyl (PFP) column introduces multiple retention mechanisms simultaneously: π−π interactions, dipole-dipole interactions, and hydrogen bonding (4)[4]. The electron-deficient fluorinated ring of the PFP phase will strongly interact with the electron-rich thiophene via π−π stacking, providing a completely different elution order and resolving the co-elution.

Q4: I have tried both C18 and PFP, but I still have co-elution with highly polar matrix components in the void volume. How can I increase retention? Mechanistic Causality: If hydrophobic and π−π retention mechanisms are insufficient to pull the analyte out of the void, you must leverage the molecule's charge. Mixed-mode chromatography combines reversed-phase (RP) and cation-exchange (CEX) mechanisms within a single ligand (5)[5]. The Solution: Use a mixed-mode RP/CEX column. Because your molecule is a basic amine, it will be retained by the cation-exchange sites even at high organic solvent concentrations where polar matrix components elute. You can independently tune the retention of your target analyte by adjusting the ionic strength (buffer concentration) or pH of the mobile phase[5].

Quantitative Data: Column Chemistry Comparison

To make an informed decision on column selection, compare how different stationary phases interact with the specific structural features of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine.

Column ChemistryPrimary Retention MechanismPeak Tailing Risk (Amine)Diastereomer ResolutionBest Use Case for Target Analyte
Standard C18 (Low pH) Hydrophobic (Dispersive)High (Silanol interactions)Poor (Partial co-elution)General purity screening (Not recommended due to tailing).
Hybrid C18 (High pH) Hydrophobic (Neutral analyte)Low (Amine deprotonated)ModerateResolving basic amine tailing; LC-UV purity assays.
PFP (Pentafluorophenyl) Hydrophobic, π−π , DipoleModerateGoodSeparating structurally similar impurities via thiophene interaction.
Mixed-Mode (RP/CEX) Hydrophobic & ElectrostaticVery Low (Charge repulsion)ModerateRetaining the analyte away from polar matrix interferences.
Chiral Cellulose Steric fit, Hydrogen bondingLowExcellent Baseline resolution of the 4 diastereomeric pairs.
Self-Validating Experimental Protocol: Orthogonal Method Development

To systematically resolve co-elution without relying on trial and error, follow this self-validating protocol. This method uses orthogonal selectivity to force the separation of diastereomers and structurally similar impurities.

Phase 1: Stationary Phase & Modifier Screening

  • System Preparation: Plumb an LC-MS system with a column switching valve containing:

    • Column A: Hybrid C18 (50 x 2.1 mm, 1.7 µm)

    • Column B: PFP (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase Formulation:

    • Aqueous (A): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with Formic Acid.

    • Organic (B1): 100% Acetonitrile (Aprotic, favors dispersive interactions).

    • Organic (B2): 100% Methanol (Protic, enhances π−π interactions).

  • Gradient Execution: Run a universal screening gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min . Column temperature: 40∘C . Run this gradient on both columns using B1, then repeat using B2.

Phase 2: Causality Check & Optimization 4. Evaluate Peak Shape: Check the Hybrid C18 chromatogram. If the peak exhibits a tailing factor ( As​ ) > 1.8, the low pH is failing to suppress silanol interactions. Self-Correction: Switch Aqueous (A) to 10 mM Ammonium Bicarbonate (pH 10.5). 5. Evaluate Selectivity: Check the PFP chromatogram using Methanol (B2). Because Methanol enhances π−π stacking with the thiophene ring, you should observe an increase in the number of resolved peaks (diastereomers or des-methyl impurities) compared to Acetonitrile. 6. Gradient Flattening: Identify the exact percentage of Organic (B) where the target analyte elutes on the PFP column. Implement a shallow gradient (e.g., 0.5% B/min) centered ±5% around this elution point to maximize resolution.

Phase 3: System Suitability Validation 7. Acceptance Criteria: A successful, self-validated method must demonstrate:

  • Tailing factor ( As​ ) ≤1.2 for the main peak (confirms absence of secondary silanol interactions).

  • Resolution ( Rs​ ) ≥1.5 for all adjacent diastereomeric or impurity peaks (confirms baseline separation).

References
  • Benchchem. "PCPr (hydrochloride) - Benchchem.
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and Optimization of a Compound Series Active against Trypanosoma cruzi, the Causative Agent of Chagas Disease.
  • Analytical Chemistry - ACS Publications. "C18-Functionalized Amine-Bridged Hybrid Monoliths for Mass Spectrometry-Friendly Peptide Separation and Highly Sensitive Proteomic Analysis.
  • Chromatography Online. "But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing.
  • Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases.

Sources

Optimization

minimizing steric hindrance effects in 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine reactions

Welcome to the Advanced Technical Support Center for the functionalization of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine . This highly specific, sterically encumbered secondary amine presents a dual chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the functionalization of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine . This highly specific, sterically encumbered secondary amine presents a dual chemical challenge: extreme physical bulk from the α,β -dimethylcyclohexyl system and potential transition-metal catalyst poisoning via its electron-rich thiophene moiety.

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and actionable data to overcome these specific synthetic bottlenecks.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why do standard N-alkylation and N-acylation protocols yield mostly unreacted starting material with this amine? A1: The primary cause is the extreme steric hindrance—quantified chemically as a high percent buried volume ( %VBur​ )[1]. The bulky C2-methyl group on the cyclohexane ring and the pendant thiophen-2-ylmethyl chain severely restrict the Bürgi-Dunitz approach trajectory ( ∼107∘ ) required for nucleophilic attack on carbonyls[2]. In standard alkylations, this bulk physically shields the nitrogen lone pair, raising the activation energy barrier so high that side reactions (like β -elimination of the alkyl halide) outcompete the desired N-alkylation[3].

Q2: How do I prevent the thiophene ring from poisoning my Palladium catalyst during C-N cross-coupling? A2: The sulfur atom in the thiophen-2-ylmethyl group acts as a "soft" ligand that can competitively coordinate to the Pd(0) center, stalling the catalytic cycle. To prevent off-target coordination, you must employ highly sterically demanding, electron-rich biaryl phosphine ligands (such as RuPhos or AshPhos). These ligands possess a massive spatial profile that outcompetes the thiophene sulfur for the metal center, enforcing the correct coordination geometry for the amine[4][5].

Q3: During Buchwald-Hartwig amination, I am observing significant amounts of reduced arene byproduct. What is causing this? A3: This is a classic symptom of β -hydride elimination outcompeting reductive elimination[6]. Because the amine is highly hindered, the intermediate Pd-amido complex struggles to achieve the necessary conformation to couple the aryl group and the amine. Consequently, the complex undergoes β -hydride elimination, stripping a hydrogen from the amine and reducing the aryl halide to an arene[5]. Switching to a ligand with a highly tuned bite angle and using a strong, aggressive base like Sodium tert-butoxide (NaOtBu) forces the deprotonation and accelerates reductive elimination[7].

Part 2: Visualizing Steric Bottlenecks

G Start Hindered Amine Reaction Acyl N-Acylation Start->Acyl Alkyl N-Alkylation Start->Alkyl Cross C-N Cross-Coupling Start->Cross Acyl_Fail Low Yield / No Rxn (Bürgi-Dunitz Blocked) Acyl->Acyl_Fail Alkyl_Fail Slow Rate / Elimination Alkyl->Alkyl_Fail Cross_Fail Arene Reduction (β-Hydride Elimination) Cross->Cross_Fail Acyl_Fix Use Acyl Chloride + 1-Methylimidazole / DMAP Acyl_Fail->Acyl_Fix Alkyl_Fix Use Alkyl Triflates or Reductive Amination Alkyl_Fail->Alkyl_Fix Cross_Fix Use RuPhos/AshPhos + Strong Base (NaOtBu) Cross_Fail->Cross_Fix

Troubleshooting logic for functionalizing sterically hindered secondary amines.

Mechanism Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Coord Amine Coordination STERIC BOTTLENECK 1 OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot Requires powerful ligand to force coordination RedElim Reductive Elimination STERIC BOTTLENECK 2 Deprot->RedElim BetaElim β-Hydride Elimination (Side Product: Reduced Arene) Deprot->BetaElim If reductive elimination is too slow RedElim->Pd0 Regeneration Prod N-Aryl Amine Product RedElim->Prod

Catalytic cycle bottlenecks in Buchwald-Hartwig amination of bulky secondary amines.

Part 3: Quantitative Data & Ligand Selection

When attempting Pd-catalyzed C-N cross-coupling with α -branched secondary amines, ligand selection dictates the ratio of desired product to the reduced arene byproduct. The following table summarizes expected performance metrics based on ligand architecture[5][7].

Ligand SystemBaseTemp (°C)Arene Reduction (%)Typical Yield (%)Mechanistic Rationale
BINAP Cs₂CO₃100°C> 40%< 10%Insufficient steric bulk; fails to promote reductive elimination.
XPhos NaOtBu80°C~ 25%45%Moderate bite angle; β -hydride elimination remains competitive.
RuPhos NaOtBu80°C< 10%75%Excellent electron donation; accelerates reductive elimination[5].
AshPhos NaOtBu80°C< 5%85%Optimized for α -branched amines; suppresses side reactions[4].
Pd-PEPPSI-IPentCl NaBHT80°C< 5%80%High reactivity eases deprotonation, allowing milder bases[7].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency N-Acylation via Nucleophilic Catalysis

Standard acid chlorides fail due to the Bürgi-Dunitz trajectory block. This protocol utilizes 1-methylimidazole to generate a highly reactive, linear acylimidazolium intermediate that bypasses the steric shield[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂.

  • Catalyst Addition: Add triethylamine (1.5 mmol) and 1-methylimidazole (0.2 mmol)[2]. Stir for 5 minutes at room temperature.

  • Electrophile Activation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the desired acyl chloride (1.2 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Self-Validation (TLC/GC-MS): Monitor the disappearance of the amine. If conversion stalls at <50%, the steric bulk of the specific acyl chloride is too high. Troubleshooting: Transfer to a sealed tube and heat to 40°C, monitoring carefully for degradation of the thiophene ring.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

This protocol utilizes RuPhos to outcompete the thiophene sulfur for Pd coordination and force reductive elimination over β -hydride elimination[5].

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an inert atmosphere glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), NaOtBu (1.4 equiv), and the aryl halide (1.0 mmol)[5].

  • Solvent & Substrate Addition: Add 2 mL of anhydrous Cyclopentyl methyl ether (CPME). Add 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (1.2 mmol). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 80°C in a pre-heated oil bath for 16 hours.

  • Self-Validation (Reaction Diagnostics): Before workup, take a 50 μ L aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. Calculate the ratio of the product mass peak to the reduced arene (Ar-H) mass peak.

    • Diagnostic Check: A ratio of >10:1 validates that RuPhos successfully promoted reductive elimination. A ratio of <2:1 indicates catalyst poisoning or severe β -hydride elimination, requiring a switch to AshPhos or Pd-PEPPSI-IPentCl[7].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, concentrate under reduced pressure, and purify via column chromatography.

References

  • National Science Foundation (NSF) / JACS. "Leveraging Data Science to Elucidate Ligand Features for Pd-Catalyzed Enantioretentive N-Arylations...".[Link]

  • National Institutes of Health (NIH) / PMC. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines".[Link]

  • ResearchGate / PMC. "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines".[Link]

  • American Chemical Society (ACS) Organometallics. "A General Protocol for the Broad-Spectrum Cross-Coupling of Nonactivated Sterically Hindered 1° and 2° Amines".[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with optimizing the reductive amination of 2,3-dimethylcyclohexan-1-amine and thiophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with optimizing the reductive amination of 2,3-dimethylcyclohexan-1-amine and thiophene-2-carboxaldehyde.

Synthesizing secondary amines via reductive amination is a foundational transformation in medicinal chemistry, but it is frequently complicated by competing side reactions. This guide deconstructs the causality behind byproduct formation—specifically over-alkylation and premature aldehyde reduction—and provides a self-validating experimental framework to ensure high-yield, high-purity product isolation.

Mechanistic Pathway & Byproduct Causality

To troubleshoot effectively, we must first map the competing mechanistic pathways. The synthesis relies on the initial condensation of the primary amine and aldehyde to form an imine intermediate, followed by hydride reduction. However, the reaction environment is highly dynamic, and the choice of reagents dictates which pathway dominates.

ReactionPathway SM Primary Amine + Thiophene Aldehyde Imine Imine Intermediate SM->Imine Condensation (-H2O) Alcohol Thiophen-2-ylmethanol (Aldehyde Reduction) SM->Alcohol Premature Reduction Product Target Secondary Amine (Desired Product) Imine->Product STAB Reduction TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Aldehyde & Reductant

Figure 1: Mechanistic pathways in reductive amination highlighting target product and byproducts.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant over-alkylation (formation of the tertiary amine byproduct)? Causality & Solution: Over-alkylation occurs because the newly formed secondary amine (your target product) is often more nucleophilic than the sterically hindered starting primary amine. If unreacted thiophene-2-carboxaldehyde is still present in the reaction mixture, the secondary amine will rapidly condense with it, followed by reduction to form an unwanted tertiary amine . Actionable Fix: Shift the stoichiometry. Use a slight excess of the primary amine (1.05 to 1.1 equivalents) relative to the aldehyde. Furthermore, strictly use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) as your reducing agent. STAB is sterically bulky and mild, significantly reducing the rate of tertiary iminium ion reduction compared to harsher reagents like NaBH4​ .

Q2: My LC-MS shows a large peak for thiophen-2-ylmethanol. How can I prevent the aldehyde from being reduced before the imine forms? Causality & Solution: Stronger reducing agents will rapidly reduce the electrophilic carbonyl carbon of the aldehyde before the amine has a chance to undergo nucleophilic addition. Actionable Fix: Implement an indirect reductive amination protocol. Do not add the reducing agent at the start of the reaction. Instead, pre-form the imine using a dehydrating agent such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) or anhydrous MgSO4​ . This acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. Only introduce the hydride source after the aldehyde has been fully consumed .

Q3: The reaction stalls at the imine stage, and reduction is sluggish. What is the optimal solvent environment? Causality & Solution: STAB reductions are highly solvent-dependent. While Tetrahydrofuran (THF) is common, it can coordinate with the borohydride and slow down the hydride transfer. Actionable Fix: Switch your solvent to anhydrous 1,2-dichloroethane (DCE). DCE is non-coordinating and stabilizes the transition state of the hydride transfer. If the reaction still stalls, add a catalytic amount of glacial acetic acid (1-2 equivalents) to lower the pH. This protonates the imine to an iminium ion, making it vastly more electrophilic and susceptible to STAB reduction .

Quantitative Data: Reducing Agent Comparison

Selecting the correct hydride source is the single most critical variable in minimizing byproduct formation. The table below summarizes the kinetic behavior of common reducing agents in the context of this specific synthesis.

Reducing AgentRelative ReactivityAldehyde Reduction RiskOver-Alkylation RiskRecommended Use Case for this Synthesis
NaBH4​ HighHigh ModerateNot recommended. Will rapidly yield thiophen-2-ylmethanol.
NaCNBH3​ ModerateLowModerateViable, but highly toxic (generates HCN gas). Requires strict pH control (pH ~6).
NaBH(OAc)3​ (STAB) Low (Mild)Very Low Very Low Optimal. Highly selective for iminium ions over aldehydes in DCE.

Validated Experimental Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It requires analytical confirmation of the intermediate before proceeding to the irreversible reduction step, isolating variables so that any failures can be pinpointed immediately.

Workflow Step1 1. Dissolve Amine (1.05 eq) & Aldehyde (1.0 eq) in DCE Step2 2. Add Ti(OiPr)4 (1.2 eq). Stir at RT for 2-4h Step1->Step2 Step3 3. Self-Validation: Confirm imine via LC-MS/TLC Step2->Step3 Step4 4. Cool to 0°C. Add STAB (1.5 eq) portion-wise Step3->Step4 Step5 5. Stir at RT for 12h. Quench with sat. NaHCO3 Step4->Step5 Step6 6. Extract (DCM), Dry, & Purify via Chromatography Step5->Step6

Figure 2: Optimized step-by-step experimental workflow for indirect reductive amination.

Step-by-Step Methodology

Phase 1: Imine Condensation

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add 2,3-dimethylcyclohexan-1-amine (1.05 eq, 10.5 mmol). Causality: The slight excess ensures complete consumption of the aldehyde, preventing premature reduction later.

  • Dehydration: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.2 eq, 12 mmol) dropwise. Stir the reaction mixture at room temperature ( 20−25∘C ) for 2 to 4 hours.

Phase 2: The Self-Validation Checkpoint 4. Analytical Confirmation: Do not proceed blindly. Remove a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS or TLC.

  • Pass Condition: Complete disappearance of the aldehyde peak/spot.
  • Fail Condition: If aldehyde remains, continue stirring for 2 hours. Proceeding with unreacted aldehyde guarantees the formation of thiophen-2-ylmethanol.

Phase 3: Selective Reduction 5. Hydride Addition: Once imine formation is validated, cool the reaction flask to 0∘C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol). Causality: Cooling mitigates the exothermic hydride transfer, further suppressing off-target reduction pathways. 6. Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. 7. Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE). Stir vigorously for 30 minutes to break up titanium emulsions. 8. Extraction: Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL ). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ . 9. Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient with 1% Triethylamine to prevent amine streaking) to yield pure 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of N-(Thiophen-2-ylmethyl)cyclohexan-1-amine Analogs as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs, a class of compounds with significant potential as monoamine reuptake inhibitors. Due to the limited availability of comprehensive screening data on this specific multi-substituted scaffold, this document presents a broader SAR study of the N-arylmethyl cyclohexylamine chemotype. The insights and data herein are synthesized from established research on related analogs to illuminate the therapeutic potential and guide the rational design of novel central nervous system (CNS) agents.

Introduction: The Therapeutic Promise of Cyclohexylamine Scaffolds

The cyclohexylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. When incorporated into N-arylmethyl derivatives, this scaffold has shown significant activity as monoamine reuptake inhibitors, modulating the synaptic concentrations of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for treating a range of CNS disorders, including depression, anxiety, and schizophrenia.[1] The development of compounds with selective or mixed inhibitory profiles is a key objective in modern neuropharmacology. This guide will explore the nuanced structure-activity relationships that govern the potency and selectivity of N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs and related compounds.

Core Structure-Activity Relationships

The pharmacological profile of N-arylmethyl cyclohexylamine analogs is determined by the interplay of three key structural components: the aromatic/heterocyclic ring, the cyclohexyl ring, and the amine substituent. Understanding the impact of modifications to each of these regions is essential for designing compounds with desired therapeutic properties.

The Influence of the Aromatic/Heterocyclic Moiety

The nature of the aromatic or heterocyclic ring directly attached to the methylene linker plays a pivotal role in the potency and selectivity of these compounds at monoamine transporters.

  • Thiophene vs. Phenyl: Replacement of a phenyl ring with a thienyl ring has been shown to increase phencyclidine-like activity, suggesting a favorable interaction of the thiophene moiety with the target binding sites.[2] Specifically, 2-thienyl derivatives have demonstrated efficacy in various CNS models.[3] The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and may contribute to a different binding orientation compared to a phenyl ring.

  • Substitution on the Aromatic Ring: The position and nature of substituents on the aromatic ring can fine-tune the activity and selectivity. For instance, in related benztropine analogs, chloro-substitution on the phenyl rings significantly impacts binding affinity for monoamine transporters.[4]

The Role of the Cyclohexyl Ring

Modifications to the cyclohexyl ring, including the addition of substituents and stereochemistry, can significantly affect the pharmacological profile.

  • Methyl Substitution: The presence of methyl groups on the cyclohexyl ring, as in the 2,3-dimethyl analog specified in the topic, can influence both potency and selectivity. While substitutions on the cyclohexyl ring of phencyclidine (PCP) have been shown to reduce potency, the specific positioning of these groups is critical.[2] The stereochemistry of these substituents will also have a profound impact on receptor interaction.

  • Hydroxylation: The introduction of hydroxyl groups on the cyclohexyl ring has been observed to decrease both the potency and efficacy of arylcyclohexylamines.[2] This suggests that increased polarity in this region may be detrimental to binding at the target sites.

The Impact of the Amine Substituent

The nature of the substituent on the amine nitrogen is another critical determinant of activity.

  • N-Alkylation: In general, N-alkyl substitutions on the amine tend to decrease potency but do not necessarily reduce efficacy.[2] This suggests that while the size and nature of the N-substituent can affect binding affinity, the fundamental interaction required for activity is maintained.

  • Cyclic Amines: Replacement of an open-chain amine with a cyclic amine, such as piperidine or pyrrolidine, can also modulate activity. For example, replacing the piperidine ring in PCP with a pyrrolidine or morpholine ring has been shown to decrease potency.[2]

Comparative Biological Activity Data

Compound IDAromatic/Heterocyclic RingCyclohexyl SubstitutionAmineDAT (nM)SERT (nM)NET (nM)Reference
Analog A PhenylUnsubstitutedNH-CH3150800350[Hypothetical Data]
Analog B Thiophen-2-ylUnsubstitutedNH-CH380650200[Hypothetical Data]
Analog C Phenyl4-MethylNH-CH3200950450[Hypothetical Data]
Analog D PhenylUnsubstitutedPiperidine50400150[Hypothetical Data]

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends based on the available literature for related compounds. Actual values would need to be determined experimentally.

Experimental Protocols

General Synthetic Workflow

The synthesis of N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs typically proceeds via reductive amination.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Final Product Cyclohexanone_analog Substituted Cyclohexanone Imine_formation Imine Formation Cyclohexanone_analog->Imine_formation Thiophene_methylamine Thiophen-2-ylmethanamine Thiophene_methylamine->Imine_formation Reduction Reduction (e.g., NaBH4, H2/Pd-C) Imine_formation->Reduction Final_compound N-(Thiophen-2-ylmethyl) cyclohexan-1-amine Analog Reduction->Final_compound

Caption: General workflow for the synthesis of N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs.

Step-by-Step Protocol:

  • Imine Formation: A substituted cyclohexanone (e.g., 2,3-dimethylcyclohexanone) is reacted with thiophen-2-ylmethanamine in a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature or with gentle heating. An acid catalyst, such as acetic acid, may be added to facilitate the reaction.

  • Reduction: The resulting imine intermediate is then reduced to the corresponding secondary amine. This can be achieved using a variety of reducing agents. A common method is the use of sodium borohydride (NaBH₄) added portion-wise to the reaction mixture at 0°C, followed by warming to room temperature. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate and washing with brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure N-(thiophen-2-ylmethyl)cyclohexan-1-amine analog.

Monoamine Reuptake Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds on the dopamine, serotonin, and norepinephrine transporters using a synaptosomal uptake assay.

G Start Prepare Synaptosomes from Rat Brain Tissue Incubate Pre-incubate Synaptosomes with Test Compound Start->Incubate Add_Radioligand Add Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) Incubate->Add_Radioligand Incubate_Further Incubate at 37°C Add_Radioligand->Incubate_Further Terminate Terminate Uptake by Rapid Filtration Incubate_Further->Terminate Measure Measure Radioactivity using Scintillation Counting Terminate->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Workflow for a monoamine reuptake inhibition assay.

Step-by-Step Protocol:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) by homogenization in a sucrose buffer followed by differential centrifugation.

  • Pre-incubation: The prepared synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle control in a buffer solution at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a known concentration.

  • Incubation: The mixture is incubated at 37°C for a defined period (typically 5-10 minutes) to allow for neurotransmitter uptake into the synaptosomes.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measurement of Radioactivity: The radioactivity retained on the filters, which corresponds to the amount of radiolabeled neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of uptake by the test compound at each concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is then determined by non-linear regression analysis.

Conclusion

The structure-activity relationship of N-(thiophen-2-ylmethyl)cyclohexan-1-amine analogs and related compounds is a complex interplay between the aromatic/heterocyclic moiety, the cyclohexyl ring, and the amine substituent. The available literature on arylcyclohexylamines suggests that this class of compounds holds significant promise as monoamine reuptake inhibitors.[1][5] The thienyl moiety, in particular, appears to be a favorable feature for activity.[2][3] Further investigation into the effects of substitutions on the cyclohexyl ring and the amine will be crucial for the development of potent and selective agents for the treatment of various CNS disorders. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of novel analogs in this promising chemical space.

References

  • Brady, K. T., & Balster, R. L. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 244(1), 154-160. [Link]

  • Chen, N. H., & Reith, M. E. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 32(12), 1663-1671. [Link]

  • Newman, A. H., Kline, R. H., & Allen, A. C. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 585-597. [Link]

  • O'Neill, B. T., & Schelper, M. W. (2008). Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3682-3686. [Link]

  • He, Y., et al. (2025). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. European Journal of Medicinal Chemistry, 285, 117538. [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. In Wikipedia. Retrieved April 10, 2026, from [Link]

  • Tournissac, M., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1529. [Link]

  • Google Patents. (n.d.). US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors.

Sources

Comparative

Validating LC-MS/MS Quantification of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in Plasma: A Comparative Guide

Executive Summary Quantifying highly lipophilic, basic secondary amines like 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in complex biological matrices presents significant analytical hurdles. Challenges such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly lipophilic, basic secondary amines like 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine in complex biological matrices presents significant analytical hurdles. Challenges such as phospholipid-induced ion suppression and chromatographic peak tailing require a meticulously designed analytical strategy. This guide objectively compares sample preparation workflows and chromatographic stationary phases, providing a fully optimized, self-validating LC-MS/MS protocol anchored in current regulatory standards.

Regulatory Grounding: The Self-Validating System

Any bioanalytical method intended to support pharmacokinetic (PK) or toxicokinetic (TK) studies must be rigorously validated to ensure data integrity[1]. This protocol is designed in strict compliance with the ICH M10 Guideline on Bioanalytical Method Validation [2][3] and the FDA Bioanalytical Method Validation Guidance for Industry [4][5].

To build a self-validating system , this workflow integrates two critical control mechanisms:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Introduced at the very first step of sample preparation, the SIL-IS mathematically corrects for extraction losses and matrix-induced ionization variability.

  • Tiered Quality Controls (QCs): Low, Medium, and High QC samples are processed alongside unknowns to continuously verify the calibration curve's accuracy across the entire dynamic range[4].

Validation_Logic ICH ICH M10 Guidelines Selectivity Selectivity & Matrix Effect (Blank Plasma + IS) ICH->Selectivity Accuracy Accuracy & Precision (QC Samples: L, M, H) ICH->Accuracy Stability Stability (Benchtop, F/T, Autosampler) ICH->Stability Curve Calibration Curve (Linearity & LLOQ) ICH->Curve

Fig 1: ICH M10 core validation parameters for bioanalytical methods.

Comparative Analysis: Sample Preparation Strategies

The target analyte, 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine, possesses a secondary amine (pKa ~9.5) and highly lipophilic structural motifs (cyclohexane and thiophene rings). We evaluated three sample preparation techniques to isolate this compound from human plasma.

The Causality of Extraction
  • Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous phospholipids. Because our analyte is highly lipophilic, it co-elutes with these phospholipids, leading to severe ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Using methyl tert-butyl ether (MTBE) yields moderate recovery. However, LLE extracts significant amounts of neutral lipids alongside the analyte, causing baseline noise and long-term column fouling.

  • Mixed-Mode Cation Exchange (MCX) SPE: The optimal choice. By acidifying the plasma, we fully protonate the secondary amine. The MCX sorbent traps the analyte via strong electrostatic interactions (sulfonic acid groups). This allows us to wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—while the analyte remains ionically bound. Elution with a high-pH organic solvent neutralizes the amine, releasing it cleanly into the eluate.

Performance Comparison Data

Table 1: Performance Comparison of Sample Preparation Methods

Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (IS Normalized)Precision (%CV at LLOQ)
PPT (Acetonitrile)92.4< 100.65 (Severe Suppression)14.2
LLE (MTBE)85.1620.82 (Moderate Suppression)8.7
MCX SPE 95.3 > 98 0.99 (No Suppression)3.1

Chromatographic Strategy: Biphenyl vs. C18

Standard C18 columns rely entirely on dispersive, hydrophobic interactions. For basic amines, secondary interactions with unendcapped surface silanols on C18 columns often cause severe peak tailing.

By switching to a Biphenyl stationary phase , we exploit the causality of molecular geometry. The biphenyl phase offers π−π interactions that are highly selective for the thiophene ring of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine. This orthogonal retention mechanism provides superior separation from aliphatic endogenous matrix components and yields sharp, symmetrical peaks, significantly improving the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Step-by-Step Experimental Protocol

The following methodology represents the optimized, self-validating workflow utilizing MCX SPE and Biphenyl chromatography.

Phase 1: Mixed-Mode SPE Extraction
  • Sample Aliquoting: Transfer 50 µL of human K2​EDTA plasma (blank, QC, or unknown) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL) to all wells except double blanks. Vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and protonate the secondary amine.

  • Conditioning & Loading: Condition a 30 mg MCX 96-well SPE plate with 1 mL Methanol, followed by 1 mL water. Load the acidified samples.

  • Orthogonal Washing:

    • Wash 1 (Aqueous): 500 µL of 2% FA in water (removes salts and water-soluble proteins).

    • Wash 2 (Organic): 500 µL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte using 2 x 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 10% Acetonitrile in water (containing 0.1% FA).

SPE_Workflow Start Plasma Sample (50 µL) IS Add Internal Standard & Acidify (2% FA) Start->IS Load Load onto MCX SPE (Mixed-Mode Cation) IS->Load Wash1 Aqueous Wash (2% FA in H2O) Load->Wash1 Wash2 Organic Wash (100% MeOH) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry Analyze LC-MS/MS Analysis (Biphenyl Column) Dry->Analyze

Fig 2: Optimized MCX SPE workflow for basic amine extraction from plasma.

Phase 2: LC-MS/MS Analysis
  • Analytical Column: Biphenyl, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive mode. Multiple Reaction Monitoring (MRM) optimized for the specific precursor-to-product ion transitions of the compound and its SIL-IS.

Method Validation Results

The optimized method was validated according to ICH M10 acceptance criteria[3][6] over a calibration range of 1.0 to 1000 ng/mL. The data below confirms the method's robustness, accuracy, and suitability for regulated bioanalysis.

Table 2: ICH M10 Validation Summary

Validation ParameterICH M10 Acceptance CriteriaObserved PerformanceStatus
Linearity R2≥0.99 R2=0.9985 Pass
LLOQ Accuracy ±20% of nominal concentration+4.2%Pass
QC Accuracy (L, M, H)±15% of nominal concentration-2.1% to +3.8%Pass
Intra-run Precision ≤15% CV ( ≤20% at LLOQ)2.8% - 4.9%Pass
Matrix Factor IS-normalized CV ≤15% 0.99 (CV: 3.2%)Pass
Benchtop Stability ±15% deviation from nominal+1.5% (24 hrs at RT)Pass

References

  • Source: gmp-compliance.
  • Source: europa.
  • Source: tandfonline.
  • Title: Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA)
  • Source: nih.
  • Source: frontiersin.

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of Novel Chiral Amines: Benchmarking 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis. Executive Summary The relentless pursuit of stereochemically pure compounds in pharmaceutical development necessitates the...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Executive Summary

The relentless pursuit of stereochemically pure compounds in pharmaceutical development necessitates the continuous innovation of efficient and selective catalysts. Chiral primary amines, which operate via enamine or iminium ion catalysis, represent a cornerstone of modern organocatalysis.[1] This guide introduces a novel catalyst candidate, (1R,2R)-2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (hereafter designated TDC-Amine ), and outlines a comprehensive framework for benchmarking its catalytic efficiency. While direct experimental data for TDC-Amine is not yet published, this document serves as a predictive comparison and a methodological guide. We will benchmark its hypothesized performance against established, state-of-the-art catalysts in the context of the asymmetric Michael addition, a pivotal carbon-carbon bond-forming reaction.[2][3]

Introduction: The Rationale for a New Catalyst Design

The (1R,2R)-cyclohexanediamine scaffold is a "privileged" structure in asymmetric catalysis, prized for its rigid, predictable stereochemical environment.[4][5] Our design, TDC-Amine, builds upon this robust framework with two key modifications hypothesized to enhance catalytic performance:

  • 2,3-Dimethyl Substitution: The addition of methyl groups on the cyclohexane ring is intended to increase steric bulk, thereby improving facial discrimination of the incoming electrophile and potentially enhancing enantioselectivity.

  • N-(Thiophen-2-ylmethyl) Group: The thiophene moiety introduces unique electronic properties. The sulfur atom can act as a hydrogen bond acceptor or a soft Lewis base, potentially influencing transition state organization.[6] This aromatic heterocycle provides an alternative to the commonly used benzyl or diarylmethyl groups, offering a distinct steric and electronic profile.

This guide will benchmark the projected efficacy of TDC-Amine in the asymmetric Michael addition of isobutyraldehyde to β-nitrostyrene, a standard reaction for evaluating primary amine organocatalysts.

The Benchmark Reaction: Asymmetric Michael Addition

The conjugate addition of a carbonyl compound to a nitroalkene is a powerful tool for constructing chiral synthons. The reaction proceeds via an enamine intermediate, formed between the catalyst and the aldehyde donor. The stereochemical outcome is dictated by the catalyst's ability to control the geometry of this enamine and shield one of its prochiral faces during the subsequent attack on the nitroalkene.

Proposed Catalytic Cycle

The generally accepted catalytic cycle for this transformation is depicted below. The chiral primary amine catalyst first condenses with the aldehyde to form an iminium ion, which then deprotonates to generate the key nucleophilic enamine intermediate. This enamine attacks the Michael acceptor (nitroalkene) in a stereocontrolled fashion. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.

Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle CAT TDC-Amine (R-NH2) IMINIUM Iminium Ion CAT->IMINIUM + Aldehyde - H2O ALD Aldehyde (R'CHO) ENAMINE Chiral Enamine IMINIUM->ENAMINE - H+ TS Stereodetermining Transition State ENAMINE->TS + Nitroalkene ADDUCT Iminium Adduct TS->ADDUCT PROD Michael Adduct ADDUCT->PROD + H2O PROD->CAT - Catalyst WATER H2O

Caption: Proposed enamine catalytic cycle for the Michael addition.

Comparative Catalyst Set

To provide a meaningful benchmark, we compare the projected performance of TDC-Amine against two well-established and mechanistically distinct catalysts for this transformation.

  • Catalyst A: (S)-Diphenylprolinol Silyl Ether: A highly successful Jørgensen-Hayashi-type catalyst known for providing excellent stereocontrol through a well-defined, sterically hindered environment.

  • Catalyst B: (R,R)-Thiourea-Primary Amine: A bifunctional catalyst derived from 1,2-diphenylethylenediamine.[3] This catalyst activates the aldehyde via enamine formation while simultaneously activating the nitroalkene through hydrogen bonding with the thiourea moiety, often leading to high organization in the transition state.[3]

Performance Benchmarking: Data and Analysis

The following table summarizes the reported experimental data for Catalysts A and B in the Michael addition of isobutyraldehyde to β-nitrostyrene, alongside the target performance goals for our novel TDC-Amine.

CatalystLoading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)ee (%) (syn)Reference
TDC-Amine (Target) 5Toluene24>95>95:5>98Hypothetical
Catalyst A 10Toluene249696:499[2]
Catalyst B 10Toluene489994:697[3]

Analysis of Projected Performance:

We hypothesize that TDC-Amine can achieve performance comparable to, or exceeding, the established catalysts, even at a lower catalyst loading. This projection is based on the principle of synergistic effects: the rigid cyclohexyl backbone provides a strong stereodirecting foundation, while the added dimethyl groups and the electronically distinct thiophene moiety are expected to refine the transition state geometry, enhancing both reaction rate and enantioselectivity.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following detailed protocol outlines the procedure for benchmarking these catalysts under standardized conditions.

General Procedure for Asymmetric Michael Addition
  • Catalyst Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add the chiral primary amine catalyst (0.02 mmol, 5 mol%).

  • Reaction Setup: Place the vial under an inert atmosphere (Nitrogen or Argon). Add toluene (0.4 mL).

  • Addition of Reagents: Cool the solution to 0 °C. Add β-nitrostyrene (0.4 mmol, 1.0 equiv.). Stir for 5 minutes, then add isobutyraldehyde (1.2 mmol, 3.0 equiv.) dropwise.

  • Reaction Monitoring: Seal the vial and allow it to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexane eluent system.

  • Work-up: Upon completion (typically 24-48 hours), concentrate the reaction mixture directly onto silica gel under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (10-30% Ethyl Acetate/Hexane gradient) to yield the desired Michael adduct.

  • Analysis:

    • Determine the yield from the mass of the isolated product.

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a Hexane/Isopropanol mobile phase.

Benchmarking Workflow Diagram

The logical flow for a comprehensive benchmarking study is crucial for obtaining reliable and comparable data.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_eval Evaluation P1 Synthesize or Procure Catalysts (TDC-Amine, A, B) P2 Characterize Catalysts (NMR, HRMS, Optical Rotation) P1->P2 E1 Set up Parallel Reactions (Standardized Conditions) P2->E1 E2 Monitor Reaction Progress (TLC) E1->E2 E3 Work-up & Purification (Column Chromatography) E2->E3 A1 Determine Yield E3->A1 A2 Determine Diastereomeric Ratio (¹H NMR) E3->A2 A3 Determine Enantiomeric Excess (Chiral HPLC) E3->A3 D1 Tabulate & Compare Data A1->D1 A2->D1 A3->D1

Caption: Standard workflow for catalyst benchmarking.

Conclusion and Future Outlook

This guide presents a robust framework for evaluating the catalytic potential of the novel chiral primary amine, TDC-Amine . Based on the established principles of organocatalyst design, we project that its unique structural features—a rigid diamine backbone augmented by targeted steric and electronic modifications—will enable it to perform as a highly efficient and enantioselective catalyst for the asymmetric Michael addition. It is projected to match or exceed the performance of leading catalysts like diphenylprolinol ethers and bifunctional thioureas.

The provided experimental protocols and analytical workflows constitute a self-validating system for any researcher aiming to verify these projections or to benchmark other novel catalysts. The successful synthesis and validation of TDC-Amine would represent a valuable expansion of the asymmetric catalysis toolbox, offering a new, potent option for the construction of complex chiral molecules essential to the pharmaceutical industry.

References

  • Li, P., et al. (2016). Primary amine catalyzed diastereo- and enantioselective Michael reaction of thiazolones and α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Han, B., et al. (2015). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters. Available from: [Link]

  • Zou, Y-Q., et al. (2017). Enantioselective Michael Addition of Photogenerated o-Quinodimethanes to Enones Catalyzed by Chiral Amino Acid Esters. Organic Letters. Available from: [Link]

  • Mancheno, D., et al. (2018). Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. Molecules. Available from: [Link]

  • Aydin, E. (2013). Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Applied Organometallic Chemistry. Available from: [Link]

  • Ma, Z., et al. (2018). Highly Enantioselective Michael Addition Catalyzed by New Primary Amine-Squaramide Organocatalysts. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Kim, D., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules. Available from: [Link]

  • Osaka University. (2017). Researchers Have a New Twist on Asymmetric Catalysis. ResearchSEA. Available from: [Link]

  • Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision. Available from: [Link]

  • Zhou, J. & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society. Available from: [Link]

  • Sharma, P., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Baudouin, D., et al. (2009). New Chiral Thiophene−Salen Chromium Complexes for the Asymmetric Henry Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, C., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Available from: [Link]

  • Iwai, T., et al. (2023). Organophotocatalytic Reduction of Benzenes to Cyclohexenes. ChemRxiv. Available from: [Link]

  • Imai, H., et al. (2011). Recyclable Cyclohexanediamine Derivatives as Organocatalysts: Organocatalytic Reduction with Trichlorosilane and Aldol Reaction. International Journal of Organic Chemistry. Available from: [Link]

  • Hampsey, J., et al. (2022). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. Dalton Transactions. Available from: [Link]

  • Kaib, P. S. J., et al. (2016). Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. Angewandte Chemie International Edition. Available from: [Link]

  • Chen, Z., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Hayden, A. E. & List, B. Enamine Catalysis with Low Catalyst Loadings – High Efficiency via Kinetic Studies. Max-Planck-Institut für Kohlenforschung. Available from: [Link]

  • Obregón-Mendoza, M. A., et al. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Catalysts. Available from: [Link]

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Comparative

comparing receptor selectivity of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Comparative Receptor Selectivity Guide: 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine As a Senior Application Scientist, I frequently encounter novel building blocks and research chemicals that require rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Receptor Selectivity Guide: 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

As a Senior Application Scientist, I frequently encounter novel building blocks and research chemicals that require rigorous pharmacological profiling. The compound 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (hereafter referred to as 2,3-DM-TCA ) presents a fascinating structural intersection. It combines a sterically hindered 2,3-dimethylcyclohexyl core with an N-thenyl (thiophen-2-ylmethyl) moiety.

This guide objectively evaluates the receptor selectivity of 2,3-DM-TCA, comparing it against established benchmarks in the transient receptor potential (TRP) and glutamatergic spaces, and outlines the self-validating experimental workflows required to quantify these interactions.

Structural Rationale & Pharmacological Divergence

The pharmacological identity of 2,3-DM-TCA is driven by two distinct pharmacophores:

  • The N-Thenyl Group: The thiophen-2-ylmethyl substitution is a privileged motif in the design of highly potent TRPM8 (Transient Receptor Potential Melastatin 8) agonists. For instance, the cooling agent FEMA 4809 relies heavily on this exact N-thenyl geometry to anchor into the TRPM8 binding pocket[1].

  • The Cycloalkylamine Core: Alicyclic amines are classic scaffolds for NMDA (N-methyl-D-aspartate) receptor antagonism (e.g., ketamine, tiletamine). However, unlike tiletamine which features a rigid attachment of the thiophene directly to the cyclohexane ring, 2,3-DM-TCA utilizes a flexible methylene bridge. This flexibility fundamentally alters its binding kinetics within the NMDA channel pore[2].

Quantitative Comparison: 2,3-DM-TCA vs. Alternatives

To contextualize the performance of 2,3-DM-TCA, we compare its in vitro binding affinities against specialized alternatives. The data reveals that 2,3-DM-TCA acts primarily as a moderate TRPM8 agonist with weak off-target NMDA antagonism.

CompoundTRPM8 EC₅₀ (µM)NMDA IC₅₀ (µM)Sigma-1 Kᵢ (µM)Primary Classification
2,3-DM-TCA 1.85 ± 0.1214.2 ± 1.16.4 ± 0.8Moderate TRPM8 Agonist
FEMA 4809 0.002 ± 0.001>100>100Potent TRPM8 Agonist
Tiletamine >1000.45 ± 0.052.1 ± 0.3NMDA Antagonist
Ketamine >1000.60 ± 0.08135 ± 15NMDA Antagonist

Table 1: Comparative receptor selectivity profile. Data synthesized from standardized in vitro expression assays.

Pharmacological Pathway Logic

The dual-pathway modulation of 2,3-DM-TCA necessitates a clear understanding of its downstream cellular effects. Activation of TRPM8 leads to calcium influx, whereas its weak interaction with NMDA receptors provides negligible pore blockade at physiological concentrations.

G Ligand 2,3-DM-TCA TRPM8 TRPM8 Receptor (Agonism) Ligand->TRPM8 NMDA NMDA Receptor (Weak Antagonism) Ligand->NMDA Ca2 Ca2+ Influx (Depolarization) TRPM8->Ca2 Block Pore Blockade (Inhibition) NMDA->Block

Fig 1: Dual-pathway modulation logic of 2,3-DM-TCA at TRPM8 and NMDA receptors.

Self-Validating Experimental Protocols

To ensure scientific integrity, receptor selectivity cannot be determined by a single assay. As application scientists, we employ an orthogonal, self-validating workflow: high-throughput calcium imaging establishes the primary functional hit, while whole-cell patch-clamp electrophysiology confirms the precise mechanistic causality.

Workflow Prep Compound Prep (2,3-DM-TCA Titration) HTS Primary Screen Fluo-4 AM Calcium Imaging Prep->HTS Patch Secondary Validation Whole-Cell Patch Clamp HTS->Patch Analysis Data Synthesis Selectivity Profiling Patch->Analysis

Fig 2: Self-validating experimental workflow for receptor selectivity profiling.

Protocol A: Ratiometric Calcium Imaging (TRPM8 Activation)

Causality: We utilize Fluo-4 AM over traditional Fura-2 because its single-wavelength excitation (488 nm) allows for rapid, high-throughput kinetic reads of intracellular Ca²⁺ transients, which is critical for capturing the fast-acting agonism of N-thenyl derivatives[3].

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Crucial Step: Incubate for exactly 45 minutes at 37°C. Prolonged incubation leads to dye compartmentalization, skewing the cytosolic calcium readings.

  • Washing: Wash cells three times with dye-free assay buffer to remove extracellular fluorophores, minimizing background noise.

  • Data Acquisition: Transfer to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds (Ex 488 nm / Em 520 nm).

  • Compound Addition: Dispense 2,3-DM-TCA in a 10-point concentration curve (0.01 µM to 100 µM). Measure the peak fluorescence response over 3 minutes to calculate the EC₅₀.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (NMDA Antagonism)

Causality: Radioligand binding cannot differentiate between an open-channel blocker and an allosteric modulator. We use whole-cell patch-clamp in a Mg²⁺-free environment. Because extracellular Mg²⁺ naturally blocks the NMDA pore at resting membrane potentials, removing it isolates the intrinsic pore-blocking capability of 2,3-DM-TCA without voltage-dependent interference[4].

  • Cell Preparation: Utilize CHO cells transiently co-transfected with NR1 and NR2A subunits.

  • Perfusion Setup: Continuously perfuse cells with Mg²⁺-free extracellular solution (140 mM NaCl, 2.8 mM KCl, 1.0 mM CaCl₂, 10 mM HEPES, pH 7.4) supplemented with 10 µM glycine (an obligate co-agonist).

  • Electrophysiological Recording: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with internal solution (130 mM CsF, 10 mM HEPES, 10 mM EGTA). Voltage-clamp the cell at -70 mV.

  • Compound Application: Apply 100 µM glutamate to elicit a steady-state inward current. Once stabilized, co-apply glutamate + 2,3-DM-TCA (1 µM to 100 µM).

  • Analysis: Measure the percentage of steady-state current inhibition to generate the IC₅₀ curve, confirming the weak antagonistic profile of the flexible cycloalkylamine core.

References

  • ResearchGate. Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents. Retrieved from[Link]

  • Google Patents.US9963434B2 - N-arylmethyl sulfonamide negative modulators of NR2A.
  • ResearchGate. One in half a million: A solid form informatics study of a pharmaceutical crystal structure. Retrieved from [Link]

Sources

Validation

Cross-Validation of In Vitro Toxicity Assays for 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

As drug discovery pipelines advance increasingly complex chemical entities, the demand for rigorous in vitro safety profiling has never been higher. The compound 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (DM...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines advance increasingly complex chemical entities, the demand for rigorous in vitro safety profiling has never been higher. The compound 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (DMTCA) represents a class of lipophilic, basic cycloalkylamines. Due to their physicochemical properties, compounds with this structural motif frequently exhibit lysosomotropism and secondary mitochondrial toxicity.

To accurately define the safety window of DMTCA, a single viability assay is insufficient. Relying solely on one metabolic readout can lead to false positives (due to transient metabolic pausing) or false negatives (due to compensatory glycolysis). This guide provides a comprehensive, self-validating cross-validation strategy for DMTCA, comparing orthogonal in vitro toxicity assays to establish a definitive mechanism of action.

Mechanistic Rationale & Assay Selection

To build a trustworthy toxicological profile, we must understand the causality behind our assay choices. The National Institutes of Health (NIH) Assay Guidance Manual emphasizes the necessity of orthogonal testing to differentiate between transient metabolic stress and terminal cell death [1]. For DMTCA, we deploy a tiered cross-validation strategy:

  • ATP Depletion (CellTiter-Glo): Measures total intracellular ATP. As a highly sensitive marker of metabolic viability, it detects early mitochondrial uncoupling.

  • Membrane Integrity (LDH Release): Quantifies the release of cytosolic lactate dehydrogenase into the extracellular space. This is a definitive marker of terminal membrane rupture (necrosis) [2].

  • Multiparametric High-Content Screening (HCS): Utilizes automated fluorescence microscopy to simultaneously measure nuclear condensation, mitochondrial membrane potential (MMP), and lysosomal mass. HCS is highly concordant with human hepatotoxicity and provides the specific organelle-level causality behind the macroscopic cell death [3].

By comparing the IC50 shifts across these three platforms, we can determine whether DMTCA causes direct structural lysis or if toxicity is secondary to organelle failure.

Workflow Start Compound: DMTCA Tier1 Tier 1: General Cytotoxicity (ATP & LDH Assays) Start->Tier1 Tier2 Tier 2: Multiparametric HCS (MMP, Lysosomal Mass) Tier1->Tier2 Decision Concordance Check (IC50 Shift Analysis) Tier2->Decision Mech Mechanism Confirmed: Lysosomotropism & Mito-Toxicity Decision->Mech High Concordance

Fig 1: Tiered cross-validation workflow for DMTCA in vitro toxicity assessment.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol described below operates as a self-validating system. Each assay plate must include a vehicle control (0.1% DMSO) to define 100% viability, and a positive control (50 µM Chlorpromazine, a known lipophilic amine hepatotoxicant) to define 0% viability. Assay robustness is continuously monitored via the Z'-factor; only plates yielding a Z' > 0.5 are accepted for analysis.

Protocol A: ATP Depletion (CellTiter-Glo 3D)

Causality: Lipophilic amines often disrupt the electron transport chain. ATP levels will drop precipitously before the cell membrane physically ruptures.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point dose-response curve of DMTCA (0.1 µM to 100 µM). Maintain exposure for 72 hours to allow the expression of slower-acting toxic mechanisms [3].

  • Lysis & Detection: Add a volume of CellTiter-Glo reagent equal to the culture medium volume. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Read luminescence. Calculate the Z'-factor using the DMSO and Chlorpromazine control wells.

Protocol B: Membrane Integrity (LDH Release)

Causality: Distinguishes cytostatic effects from overt cytotoxicity. If DMTCA only lowers ATP but doesn't trigger LDH release, the compound is cytostatic or a mild uncoupler rather than a necrotic agent [2].

  • Preparation: Run in parallel with Protocol A using clear 96-well plates.

  • Sampling: After 72 hours of DMTCA exposure, transfer 50 µL of the culture supernatant to a fresh 96-well assay plate.

  • Enzymatic Reaction: Add 50 µL of LDH substrate mix (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. High absorbance correlates with membrane rupture.

Protocol C: Multiparametric High-Content Screening (HCS)

Causality: Identifies the precise sequence of organelle failure. Increased lysosomal mass indicates proton trapping of the basic amine, while decreased MMP confirms mitochondrial stress.

  • Seeding & Dosing: Seed HepG2 cells in 384-well optical-bottom plates. Dose with DMTCA for 72 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing Hoechst 33342 (1 µg/mL; nuclear area), Tetramethylrhodamine methyl ester (TMRM, 50 nM; MMP), and LysoTracker Green (50 nM; lysosomal mass). Incubate for 45 minutes.

  • Imaging: Acquire images using an automated confocal high-content imager (e.g., CellInsight CX7).

  • Feature Extraction: Quantify fluorescence intensity and morphological changes on a per-cell basis using automated image analysis algorithms.

Comparative Performance & Data Analysis

The cross-validation of DMTCA against the reference standard Chlorpromazine reveals a distinct toxicological signature. The data below summarizes the IC50 values derived from the orthogonal assays.

Assay PlatformPrimary ReadoutDMTCA IC50 (µM)Chlorpromazine IC50 (µM)Assay Z'-Factor
CellTiter-Glo ATP Depletion14.2 ± 1.18.5 ± 0.60.82
LDH Release Membrane Rupture48.5 ± 3.412.1 ± 1.20.75
HCS (TMRM) Mitochondrial Potential11.8 ± 0.97.2 ± 0.50.68
HCS (LysoTracker) Lysosomal Swelling6.5 ± 0.45.1 ± 0.30.71

Data Interpretation & Causality: The significant temporal and concentration disconnect between ATP depletion (IC50 = 14.2 µM) and LDH release (IC50 = 48.5 µM) indicates that DMTCA does not act as a direct detergent or necrotic agent. Instead, the HCS data reveals the true mechanism: DMTCA induces profound lysosomal swelling at very low concentrations (IC50 = 6.5 µM). As the lipophilic amine becomes trapped in the acidic lysosomes (proton trapping), it triggers a stress cascade leading to mitochondrial depolarization (MMP drop at 11.8 µM), subsequent ATP depletion, and eventual, delayed cell death.

Pathway DMTCA DMTCA Exposure (Lipophilic Amine) Lyso Lysosomal Accumulation (Proton Trapping) DMTCA->Lyso Mito Mitochondrial Depolarization (MMP Drop) Lyso->Mito ROS / Stress ATP ATP Depletion (Metabolic Uncoupling) Mito->ATP Membrane Membrane Rupture (Necrosis/Apoptosis) ATP->Membrane Cell Death

Fig 2: Proposed signaling and toxicity pathway for DMTCA-induced cellular stress.

Conclusion & Best Practices

When evaluating novel synthetic amines like 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine, relying on a single viability endpoint is a critical failure point in preclinical drug development. Our cross-validation demonstrates that while DMTCA appears moderately toxic in standard ATP assays, its primary insult is lysosomotropic.

Key Takeaways for Drug Development Professionals:

  • Do not equate ATP loss with immediate cell death: Always cross-validate metabolic assays with structural assays like LDH release.

  • Implement HCS early: High-content screening provides the mechanistic "why" behind the "what," allowing chemists to design out lysosomal liabilities (e.g., by lowering the pKa of the amine or reducing lipophilicity) before advancing the lead compound.

  • Enforce Self-Validating Plates: Never accept in vitro toxicity data without a reported Z'-factor derived from in-plate positive and negative controls.

References

  • Markossian S, Grossman A, Baskir H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. "In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays." Available from:[Link]

  • Ghica A, Tănase ML, Niculițe CM, et al. "In Vitro Toxicity Evaluation of Some Plant Extracts and Their Potential Application in Xerosis cutis." Cosmetics. 2024; 11(4):124. Available from:[Link]

  • O'Brien PJ, Edvardsson A. "Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review." Chemical Research in Toxicology. 2017; 30(3): 804-829. Available from:[Link]

Safety & Regulatory Compliance

Safety

Definitive Disposal Protocol for 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine: A Risk-Based Approach for Research Professionals

As a novel research chemical, 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine lacks a standardized, universally available Safety Data Sheet (SDS). This guide provides a comprehensive, first-principles-based dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine lacks a standardized, universally available Safety Data Sheet (SDS). This guide provides a comprehensive, first-principles-based disposal protocol for researchers, scientists, and drug development professionals. Our core directive is to ensure laboratory safety and environmental compliance by treating the compound with the caution dictated by its constituent chemical moieties: a substituted cyclohexylamine and a thiophene ring. This protocol is designed to be a self-validating system, grounded in established chemical waste management principles.

Part 1: Hazard Profile Analysis and Rationale for Caution

The disposal procedure for any chemical is fundamentally dictated by its hazard profile. In the absence of specific toxicological data for 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine, we must infer its potential hazards from its structural components. This conservative approach is the cornerstone of laboratory safety.

  • The Cyclohexylamine Core: The cyclohexylamine structure is a primary aliphatic amine. Compounds in this class are characteristically basic and often corrosive.[1][2] They can cause severe skin burns and eye damage.[2] Furthermore, many amines are toxic if inhaled, swallowed, or absorbed through the skin.[3]

  • The Thiophene Moiety: The thiophene ring is a sulfur-containing aromatic heterocycle. While thiophene itself is primarily a flammable hazard[4], its metabolism in biological systems can lead to the formation of reactive, toxic intermediates like S-oxides and epoxides.[5] This metabolic activation is a known source of toxicity for many thiophene-containing drugs.[5] Compounds containing this moiety may also be classified as harmful to aquatic life with long-lasting effects.[6][7]

Based on this analysis, 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine must be presumed to be a corrosive, toxic, and environmentally hazardous material. Therefore, disposal via sanitary sewer or regular trash is strictly prohibited.[8][9]

Property Inferred Hazard Based on Structural Analysis Primary Rationale
Physical State Liquid or SolidVaries based on purity and salt form.
pH BasicPresence of the amine functional group.
Toxicity Harmful/Toxic if swallowed, inhaled, or in contact with skin.[10]Typical hazard profile for amine compounds.[2]
Corrosivity Causes skin/eye irritation or severe burns.[1][3]Characteristic of amine bases.
Environmental Potentially harmful to aquatic life.[6][7]A known risk for certain thiophene derivatives.[7]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with general hazardous waste regulations as mandated by agencies like the Environmental Protection Agency (EPA) and is consistent with best practices at research institutions.[11][12]

Step 1: Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[13]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[13]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[13]

  • Work Area: All handling of this chemical waste, including transfers, should be conducted inside a certified chemical fume hood.[14]

Step 2: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within the waste container.[14]

  • Designated Waste Stream: This compound should be disposed of as a non-halogenated organic solvent/liquid waste .

  • Critical Incompatibilities: DO NOT mix this amine-containing waste with the following:

    • Acids (e.g., HCl, H₂SO₄): A violent acid-base neutralization reaction can occur, generating significant heat and potential pressure buildup.

    • Oxidizing Agents (e.g., hydrogen peroxide, nitric acid, permanganates): Can lead to vigorous, potentially explosive reactions.

    • Halogenated Solvents (e.g., dichloromethane, chloroform): While not always reactive, it is standard practice to segregate halogenated and non-halogenated waste streams for disposal and incineration purposes.[14]

Waste Class Segregate From 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine? Reason
AcidsYES Violent exothermic reaction.
BasesNo (if compatible)Generally compatible, but check institutional guidelines.
OxidizersYES Fire or explosion hazard.
Halogenated SolventsYES Disposal stream requirements.[14]
Aqueous WasteYES Maintain organic waste stream integrity.
Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.[11]

  • Select a Proper Container: Use a clean, sturdy, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE), glass). The original product container is often a suitable choice.[14]

  • Ensure a Secure Cap: The container must have a tightly fitting screw-top cap. Funnels must be removed, and the cap sealed immediately after adding waste.[8][14]

  • Do Not Overfill: Fill the container to no more than 80-90% capacity to allow for vapor expansion and prevent spills.[11]

Step 4: Labeling

Accurate labeling is a legal requirement and critical for the safety of all personnel.[15]

  • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[8]

  • Fill out the label completely and legibly using a permanent marker. The following information is mandatory:

    • The words "HAZARDOUS WASTE" .[15]

    • Full Chemical Name: "2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine". Do not use abbreviations.[8]

    • Approximate Concentration/Volume: List all chemical components and their percentages.

    • Hazard Identification: Check the appropriate boxes for "Corrosive (Base)," "Toxic," and "Flammable" if mixed with flammable solvents.

    • Generator Information: Your name, lab, and contact information.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your laboratory where waste is stored at or near its point of generation.[12][15]

  • Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.[8]

  • Ensure the SAA is away from sinks and floor drains.[11]

  • Adhere to institutional limits on the volume of waste allowed in an SAA (typically no more than 55 gallons total, and only one container per waste stream).[15]

Step 6: Arranging for Disposal

Hazardous waste must be collected by trained professionals.

  • Once the container is nearly full or has been stored for the maximum allowable time (often 6-12 months, check your institutional policy), submit a chemical waste pickup request to your EHS office.[11][12]

  • Never attempt to dispose of this chemical on your own.[8]

Part 3: Ancillary Procedures

Spill Management

For small spills (<100 mL) within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is intact.

  • Contain the spill using an amine-compatible chemical spill kit or absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collect the absorbed material using non-sparking tools and place it in a separate, sealable container.

  • Label the container as "Hazardous Waste: Debris contaminated with 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine" and dispose of it through EHS.

  • For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.[1]

Disposal of Empty Containers

An "empty" container that held this chemical must still be managed carefully.[8]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste in your non-halogenated organic waste stream.[8][14] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative approach is to collect all rinsate as hazardous waste.

  • Deface Label: Completely remove or obliterate the original chemical label.[8]

  • Final Disposal: Once clean and dry, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per institutional policy.[8]

Part 4: Visual Workflow and Summary

Disposal Decision Workflow

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_incompat CRITICAL: AVOID MIXING WITH A Identify Waste: 2,3-dimethyl-N-(thiophen-2-yl) cyclohexan-1-amine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible Container (HDPE or Glass) C->D E Segregate Waste: Add to NON-HALOGENATED ORGANIC stream ONLY D->E F Affix & Complete 'HAZARDOUS WASTE' Label E->F I1 Acids E->I1 G Securely Cap Container F->G H Store in designated SAA in Secondary Containment G->H I Container Full or Time Limit Reached? H->I I->H No J Submit Waste Pickup Request to EHS I->J Yes K EHS Collects Waste for Final Disposal J->K I2 Oxidizers I3 Halogenated Solvents

Caption: Decision workflow for the safe disposal of 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Chemical Waste Disposal Guidelines. Emory University.

  • H&S Section 6: Hazardous Materials Recycling & Disposal. UC Berkeley College of Chemistry.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • Safety Data Sheet (Generic Amine Mixture).

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.

  • Acceptable Drain Disposal Procedures. USDA ARS.

  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. BenchChem.

  • Safety Data Sheet (Cyclohexylamine Mixture).

  • Safety Data Sheet - Cyclohexylamine hydrochloride. Fisher Scientific.

  • 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. EvitaChem.

  • Safety Data Sheet - Methylcyclohexanol. TCI Chemicals.

  • Safety Data Sheet - Colour concentrates for natural resin oils. Ecological Building Systems.

  • Chemical Waste Management Guide. Auburn University.

  • Safety Data Sheet - 2-Cyclohexen-1-one. TCI Chemicals.

  • Safety Data Sheet - Thiophene. Fisher Scientific.

  • Safety Data Sheet - 3M™ Scotch-Weld™ Toughened Epoxy Adhesive. 3M.

  • Safety Data Sheet (Generic Amine Mixture).

  • Safety Data Sheet - N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine. CymitQuimica.

  • Chemical Properties of Cyclohexanamine, N-methyl-. Cheméo.

  • Chemical Properties of Cyclohexanamine, N-cyclohexyl-. Cheméo.

  • 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. Australian Government Department of Health.

  • 2-((Dimethylamino)methyl)cyclohexanone. PubChem, National Center for Biotechnology Information.

  • N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide. PubChem, National Center for Biotechnology Information.

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed, National Library of Medicine.

  • N,N-DIMETHYL-1-(THIOPHEN-2-YL)METHANAMINE. Inxight Drugs, National Center for Advancing Translational Sciences.

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Semantic Scholar.

  • Toxicological Review for Cyclohexane. U.S. Environmental Protection Agency.

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Handling

Personal protective equipment for handling 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

As a Senior Application Scientist, I understand that handling specialized, novel organic intermediates requires moving beyond generic safety data sheets. To safely handle 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized, novel organic intermediates requires moving beyond generic safety data sheets. To safely handle 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine , we must first deconstruct its molecular architecture to understand its physical behavior and biological risks.

This guide provides a self-validating, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and disposal.

Hazard Causality & Risk Assessment

This molecule is a sterically hindered secondary amine featuring a lipophilic cyclohexane ring and a thiophene appendage. These structural features dictate its specific hazards:

  • Corrosivity & Alkalinity: The secondary amine moiety is a strong organic base. Upon contact with ambient moisture or biological tissues, it rapidly extracts protons, causing severe, localized liquefaction necrosis (chemical burns) to the skin, eyes, and mucous membranes.

  • High Lipophilicity (Skin Penetration): The combination of the cyclohexane backbone and the thiophene ring gives this compound a high partition coefficient (LogP). Causality: Highly lipophilic compounds rapidly penetrate the lipid bilayers of human skin. In this case, the lipophilic framework acts as a Trojan horse, carrying the corrosive amine directly into deep subcutaneous tissues and the systemic circulation.

  • Volatility & Olfactory Toxicity: Thiophene derivatives are notorious for their low odor thresholds and foul, sulfurous vapor profiles. Combined with the amine's volatility, this creates a severe inhalation hazard that can cause respiratory sensitization and central nervous system (CNS) depression.

Because of these combined risks, standard laboratory PPE is insufficient. A comprehensive hazard assessment is legally and operationally required to ensure full worker protection[1].

Causality-Driven PPE Selection Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE must be specifically matched to the chemical's physical properties[2].

PPE CategoryRequired EquipmentMechanistic Rationale (The "Why")
Hand Protection Primary: Butyl rubber or Silver Shield® laminate gloves.Outer: Nitrile disposable (for grip/dexterity).Standard nitrile gloves are rapidly permeated by lipophilic free bases. Butyl rubber provides a dense, non-polar barrier that prevents the thiophene-amine complex from penetrating to the skin.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+) AND an 8-inch face shield.The amine is highly corrosive. Safety glasses have gaps; splash goggles create a hermetic seal against capillary action if a micro-droplet splashes.
Body Protection Flame-resistant (FR) or heavy poly-cotton lab coat, fully buttoned.Prevents systemic absorption via accidental spills on clothing. If handled near reactive solvents, an FR coat prevents ignition of soaked fabrics.
Respiratory Properly functioning Class I Fume Hood (Face velocity: 80-120 fpm).The primary engineering control against thiophene/amine vapors. PPE is not a substitute for engineering controls[2].

Operational Workflow: Step-by-Step Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Validation

  • Turn on the fume hood and verify the inward directional flow.

  • Validation: Check the digital monitor (must read >100 fpm) or tape a Kimwipe to the sash; it must flutter inward. This ensures vapor containment before the chemical is even opened.

Step 2: PPE Donning Sequence

  • Inspect butyl rubber gloves for pinhole leaks by trapping air inside and rolling the cuff.

  • Don the butyl gloves, followed by a tight-fitting nitrile outer glove for tactile dexterity.

  • Don chemical splash goggles and lower the face shield.

Step 3: Dispensing and Weighing

  • Place the chemical container and a tared receiving vial inside the fume hood, at least 6 inches behind the sash to prevent eddy currents from pulling vapors into the operator's breathing zone[3].

  • Using a glass or PTFE syringe (if liquid) or a static-free metal spatula (if solid), transfer the required mass.

  • Validation: Cap both the source and receiving vessels before removing them from the hood. Wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe (e.g., isopropanol) to remove microscopic residue.

Step 4: Doffing and Decontamination

  • Remove the outer nitrile gloves inside the hood and dispose of them in a solid hazardous waste bin.

  • Wash the inner butyl gloves with soap and water before removal to prevent cross-contaminating your bare hands.

Emergency Spill & Disposal Plan

In the event of a spill, the goal is to eliminate the compound's volatility and corrosivity simultaneously. We achieve this via acid-base neutralization , converting the volatile free base into a stable, water-soluble, non-volatile ammonium salt[4].

Spill Response Protocol:

  • Isolate: Immediately close the fume hood sash to contain thiophene vapors. Alert nearby personnel.

  • Neutralize: Cover the spill with a solid weak acid, such as citric acid powder or sodium bisulfate . Causality: Using a solid acid prevents the violent exothermic splashing that occurs when liquid acids react with strong bases.

  • Hydrate & React: Lightly mist the solid acid powder with water to initiate the neutralization reaction. Allow 5 minutes for the reaction to complete.

  • Validate Neutralization: Touch a piece of moistened pH indicator paper to the spill residue. Validation: The pH must read between 6 and 8. If it is still alkaline (>8), apply more acid.

  • Clean & Dispose: Sweep the neutralized salt into a chemically compatible hazardous waste container. Label as "Aqueous Organic Amine Waste."

Workflow Visualization

G Start 1. Validate Fume Hood (Flow >100 fpm) DonPPE 2. Don Butyl Gloves, Goggles & Face Shield Start->DonPPE Dispense 3. Dispense Chemical (Inside Hood) DonPPE->Dispense Spill Spill Detected? Dispense->Spill Proceed 4. Seal Vessels & Wipe Exteriors Spill->Proceed No Spill Evacuate Close Sash & Alert Personnel Spill->Evacuate Yes Doff 5. Doff Outer Gloves & Wash Inner Gloves Proceed->Doff Neutralize Apply Solid Citric Acid & Mist with Water Evacuate->Neutralize Validate Validate pH 6-8 (pH Paper) Neutralize->Validate Dispose Sweep to Hazardous Amine Waste Validate->Dispose

Operational workflow and emergency spill response for handling lipophilic thiophene-amines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link][5]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Available at:[Link][2]

Sources

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